Product packaging for Atopaxar Hydrochloride(Cat. No.:CAS No. 474544-83-7)

Atopaxar Hydrochloride

Cat. No.: B1665309
CAS No.: 474544-83-7
M. Wt: 564.1 g/mol
InChI Key: DUUYZYAKJMJYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atopaxar hydrochloride is used in the Treatment of Cardiovascular Disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39ClFN3O5 B1665309 Atopaxar Hydrochloride CAS No. 474544-83-7

Properties

CAS No.

474544-83-7

Molecular Formula

C29H39ClFN3O5

Molecular Weight

564.1 g/mol

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H

InChI Key

DUUYZYAKJMJYJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atopaxar hydrochloride

Origin of Product

United States

Foundational & Exploratory

Atopaxar Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopaxar hydrochloride, an investigational antiplatelet agent, has garnered significant interest for its potential in managing atherothrombotic diseases. This technical guide provides a comprehensive overview of the core mechanism of action of atopaxar, delving into its molecular interactions, signaling pathways, and clinical implications. Through a detailed examination of preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this novel therapeutic agent.

Core Mechanism: Selective and Reversible PAR-1 Antagonism

Atopaxar is a potent, orally active, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] PAR-1 is a G-protein coupled receptor that plays a pivotal role in thrombin-mediated platelet activation, a key event in the pathophysiology of thrombosis.[3][4] Thrombin, the most potent activator of platelets, cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that binds to and activates the receptor, initiating a signaling cascade that leads to platelet aggregation and thrombus formation.[3][5]

Atopaxar functions as a reversible, competitive inhibitor of PAR-1.[6] By binding to the receptor, it prevents the conformational changes induced by thrombin, thereby blocking the downstream signaling pathways that lead to platelet activation and aggregation.[6][7][8] This targeted inhibition of the primary thrombin receptor on platelets forms the cornerstone of atopaxar's antiplatelet effect.[3]

Molecular and Cellular Effects

Inhibition of Platelet Aggregation

The primary pharmacodynamic effect of atopaxar is the dose-dependent inhibition of thrombin-induced platelet aggregation.[1][3] Preclinical studies have demonstrated that atopaxar effectively inhibits platelet aggregation induced by thrombin and the thrombin receptor activating peptide (TRAP), a synthetic peptide that mimics the action of the tethered ligand of PAR-1.[1]

Signaling Pathway

The mechanism of atopaxar's action at the cellular level involves the interruption of the PAR-1 signaling cascade. Upon activation by thrombin, PAR-1 couples to Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. Atopaxar, by blocking the initial receptor activation, prevents these downstream events.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates GPIIbIIIa GPIIb/IIIa Activation Ca2->GPIIbIIIa PKC->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Atopaxar's Inhibition of PAR-1 Signaling

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of atopaxar.

Table 1: In Vitro Potency of Atopaxar
ParameterValueCell Type/Assay ConditionReference
IC₅₀ (haTRAP binding)0.019 µMHuman platelet membranes[1]
IC₅₀ (A549 cell viability)7.02 µMA549 cells[9]
EC₅₀ (JAK-STAT inhibition)5.90 µMA549 cells[9]

haTRAP: high-affinity thrombin receptor activating peptide

Table 2: LANCELOT-CAD Phase II Clinical Trial - Bleeding Events (24 weeks)
Bleeding Event (CURE Criteria)Placebo (n=180)Atopaxar 50 mg (n=180)Atopaxar 100 mg (n=179)Atopaxar 200 mg (n=181)
Any Bleeding0.6%3.9%1.7%5.9%
Major BleedingNot ReportedNot ReportedNot ReportedNot Reported

Data from the LANCELOT-CAD trial in patients with coronary artery disease.[7][10]

Table 3: LANCELOT-ACS Phase II Clinical Trial - Bleeding Events (12 weeks)
Bleeding Event (CURE Criteria)Placebo (n=138)Atopaxar (Combined Doses, n=455)
Major or Minor Bleeding2.17%3.08%
Major Bleeding0%1.8%

Data from the LANCELOT-ACS trial in patients with acute coronary syndromes.[11]

Table 4: Inhibition of Platelet Aggregation in LANCELOT-ACS Trial
Atopaxar DoseMean Inhibition of Platelet Aggregation (at 12 weeks, predose)
50 mg66.5%
100 mg71.5%
200 mg88.9%

Inhibition of platelet aggregation in response to thrombin receptor–activating peptide (TRAP; 15 µmol/L).[11][12]

Experimental Protocols

In Vitro Platelet Aggregation Assay

The antiplatelet activity of atopaxar is typically assessed using light transmission aggregometry.

Platelet_Aggregation_Assay PRP Platelet-Rich Plasma (PRP) Incubation Incubate with Atopaxar or Vehicle PRP->Incubation Agonist Add Agonist (Thrombin or TRAP) Incubation->Agonist Aggregometer Measure Light Transmission in Aggregometer Agonist->Aggregometer Data Calculate % Inhibition Aggregometer->Data

Workflow for Platelet Aggregation Assay

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Incubation: The PRP is incubated with varying concentrations of atopaxar or a vehicle control for a specified period.

  • Induction of Aggregation: A platelet agonist, such as thrombin or TRAP, is added to the PRP to induce aggregation.

  • Measurement: The change in light transmission through the PRP suspension is monitored using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.

  • Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of atopaxar is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.

LANCELOT Clinical Trial Design

The Lessons from Antagonizing the Cellular Effects of Thrombin (LANCELOT) program included phase II clinical trials designed to evaluate the safety, tolerability, and pharmacodynamic effects of atopaxar.[7][11]

LANCELOT_Trial_Design Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Atopaxar50 Atopaxar 50 mg Randomization->Atopaxar50 Atopaxar100 Atopaxar 100 mg Randomization->Atopaxar100 Atopaxar200 Atopaxar 200 mg Randomization->Atopaxar200 Treatment Treatment Period (e.g., 12 or 24 weeks) Placebo->Treatment Atopaxar50->Treatment Atopaxar100->Treatment Atopaxar200->Treatment FollowUp Follow-up Period Treatment->FollowUp Endpoints Primary Endpoint: Safety & Tolerability (Bleeding) Secondary Endpoints: Pharmacodynamics (Platelet Inhibition) MACE FollowUp->Endpoints

LANCELOT Phase II Trial Design

Methodology:

  • Patient Population: Patients with stable coronary artery disease (LANCELOT-CAD) or acute coronary syndromes (LANCELOT-ACS) were enrolled.[7][11]

  • Study Design: These were randomized, double-blind, placebo-controlled, dose-ranging studies.[7][10][11]

  • Treatment Arms: Patients were randomized to receive placebo or one of several doses of atopaxar (e.g., 50 mg, 100 mg, 200 mg daily) in addition to standard antiplatelet therapy.[7][10][11]

  • Primary Endpoint: The primary endpoint was safety and tolerability, with a focus on bleeding events as defined by standardized criteria (e.g., CURE, TIMI).[7][10][11]

  • Secondary Endpoints: Secondary endpoints included pharmacodynamic measures of platelet inhibition and the incidence of major adverse cardiac events (MACE).[7][10]

Additional Mechanistic Considerations: JAK Inhibition

Interestingly, some in vitro studies have suggested that atopaxar may also act as an inhibitor of Janus kinase 1 (JAK1) and JAK2, with an EC₅₀ of 5.90 µM in A549 cells.[9] This finding suggests a potential dual mechanism of action, although the clinical significance of JAK-STAT pathway inhibition by atopaxar in the context of its antiplatelet effects remains to be fully elucidated. It is important to note that the concentrations required for JAK inhibition are significantly higher than those for PAR-1 antagonism.

Conclusion

This compound's primary mechanism of action is the selective and reversible antagonism of the PAR-1 receptor, leading to potent inhibition of thrombin-mediated platelet activation and aggregation. Clinical trials have demonstrated its efficacy in inhibiting platelet function, although they have also highlighted a dose-dependent increase in minor bleeding. The potential for off-target effects, such as JAK inhibition, warrants further investigation. This in-depth technical guide provides a foundational understanding of atopaxar's mechanism, which is crucial for ongoing research and development in the field of antiplatelet therapy.

References

Atopaxar Hydrochloride: A Technical Guide to a Novel PAR-1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atopaxar hydrochloride (formerly E5555) is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation. Developed as a novel antiplatelet agent, Atopaxar has been investigated for its potential in the management of atherothrombotic diseases, such as coronary artery disease and acute coronary syndromes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. While extensive data from Phase II clinical trials are presented, it should be noted that detailed pharmacokinetic parameters from dedicated Phase I studies are not extensively available in the public domain.

Introduction

Platelet activation and aggregation are critical events in the pathophysiology of thrombosis and acute coronary syndromes (ACS).[1] Thrombin, the most potent platelet agonist, plays a central role in these processes primarily through the activation of PAR-1.[1] this compound is a small molecule that competitively and reversibly inhibits the PAR-1 receptor, thereby blocking thrombin-mediated platelet signaling.[2][3] This guide will delve into the technical details of Atopaxar, presenting a comprehensive summary of its pharmacological profile.

Chemical Properties and Synthesis

Atopaxar is an aromatic ketone with the IUPAC name 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone.[4]

Table 1: Chemical Properties of Atopaxar

PropertyValueSource
Molecular FormulaC29H38FN3O5[4]
Molecular Weight527.6 g/mol [4]
CAS Number751475-53-3[5]
SolubilityDMSO: 250 mg/mL (473.82 mM)[5]

The synthesis of Atopaxar involves a multi-step process starting with the Friedel–Crafts acylation of 2-tert-butylphenol, followed by nitration, O-alkylation, and reduction of the nitro group to an amine. Further chemical modifications lead to the final compound.

Mechanism of Action: PAR-1 Antagonism

Atopaxar functions as a selective and reversible antagonist of the PAR-1 receptor.[2][3] Thrombin activates PAR-1 by cleaving its N-terminal extracellular domain, exposing a new N-terminus that acts as a "tethered ligand" to activate the receptor.[6] Atopaxar competitively inhibits the binding of this tethered ligand to the receptor, thereby preventing downstream signaling.[6][7]

PAR-1 Signaling Pathway

Activation of PAR-1 by thrombin initiates a cascade of intracellular events through the coupling of heterotrimeric G proteins, primarily Gq, G12/13, and Gi.[1][7][8]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in granule secretion from platelets.[7]

  • G12/G13 Pathway: The G12/G13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This signaling axis is primarily responsible for changes in platelet shape and cytoskeletal rearrangement.[1][7]

  • Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels contribute to platelet activation.[7]

The following diagram illustrates the PAR-1 signaling pathway and the point of intervention for Atopaxar.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 Gi Gi PAR1->Gi PLC PLCβ Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Granule_Secretion Granule Secretion Ca_PKC->Granule_Secretion RhoA RhoA RhoGEF->RhoA Shape_Change Platelet Shape Change RhoA->Shape_Change cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation cAMP->Platelet_Activation Platelet_Aggregation_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifuge at 150-200 x g for 10-15 min to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifuge remaining blood at 2000 x g for 20 min to obtain PPP PRP_Preparation->PPP_Preparation Platelet_Adjustment 4. Adjust PRP platelet count to 200-300 x 10⁹/L with PPP PPP_Preparation->Platelet_Adjustment Instrument_Setup 5. Set 0% and 100% aggregation (PPP and PRP, respectively) Platelet_Adjustment->Instrument_Setup PRP_Incubation 6. Pipette adjusted PRP into cuvette with stir bar and pre-warm to 37°C Instrument_Setup->PRP_Incubation Inhibitor_Incubation 7. Add Atopaxar or vehicle and incubate PRP_Incubation->Inhibitor_Incubation Agonist_Addition 8. Add TRAP-6 to initiate aggregation Inhibitor_Incubation->Agonist_Addition Data_Acquisition 9. Record light transmittance for a minimum of 5 minutes Agonist_Addition->Data_Acquisition

References

Atopaxar Hydrochloride: A Technical Guide to its Chemical Structure and Core Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride, a potent and reversible antagonist of the protease-activated receptor-1 (PAR-1), has been a subject of significant interest in the field of cardiovascular therapeutics.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key quantitative data related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Chemical Structure and Physicochemical Properties

Atopaxar is chemically identified as 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone. The hydrochloride salt form is the active pharmaceutical ingredient that has been evaluated in clinical trials.

Below is a 2D representation of the chemical structure of Atopaxar.

Atopaxar_Structure cluster_phenyl cluster_isoindole cluster_morpholine p1 p2 p1->p2 c_carbonyl c_carbonyl p1->c_carbonyl C=O p3 p2->p3 p4 p3->p4 c_tert_butyl c_tert_butyl p3->c_tert_butyl C(CH3)3 p5 p4->p5 o_methoxy o_methoxy p4->o_methoxy OCH3 p6 p5->p6 n_morpholine n_morpholine p5->n_morpholine N p6->p1 m1 n_morpholine->m1 c_methylene c_methylene c_carbonyl->c_methylene CH2 i1 i2 i1->i2 i3 i2->i3 n_isoindole n_isoindole i2->n_isoindole N i4 i3->i4 c_ethoxy1 c_ethoxy1 i3->c_ethoxy1 OCH2CH3 i5 i4->i5 c_ethoxy2 c_ethoxy2 i4->c_ethoxy2 OCH2CH3 i6 i5->i6 f_fluoro f_fluoro i5->f_fluoro F i6->i1 c_imino c_imino i6->c_imino =NH i7 i8 m2 m1->m2 m3 m2->m3 m4 O m3->m4 m5 m4->m5 m6 m5->m6 m6->n_morpholine c_methylene->n_isoindole PAR1_Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Shape Change Granule Secretion Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA RhoA->Platelet_Activation workflow Start Starting Materials Synthesis Multi-step Organic Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HCl_Salt Formation of Hydrochloride Salt Purification->HCl_Salt Characterization Structural Characterization HCl_Salt->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry (ESI-MS) Characterization->MS Final_Product This compound API NMR->Final_Product IR->Final_Product MS->Final_Product

References

The Synthetic Pathway of Atopaxar Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Atopaxar hydrochloride, a potent and selective protease-activated receptor-1 (PAR-1) antagonist. The synthesis involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. This document outlines the key chemical transformations, intermediates, and reagents involved, presenting the information in a structured format to aid researchers and drug development professionals.

Core Synthesis Strategy

The synthesis of this compound can be conceptually divided into the preparation of two key fragments, followed by their coupling and final conversion to the hydrochloride salt. The central fragments are a substituted isoindoline and a substituted acetophenone. The following sections provide a detailed description of the synthetic steps.

I. Synthesis of the Isoindoline Intermediate

The synthesis of the crucial 4,5-diethoxy-3-fluoroisoindoline intermediate can be achieved via the following pathway:

Scheme 1: Synthesis of 4,5-diethoxy-3-fluoroisoindoline

G A 3-Fluorocatechol B 1,2-Diethoxy-3-fluorobenzene A->B Ethyl iodide, K2CO3, DMF C 4,5-Dibromo-1,2-diethoxy-3-fluorobenzene B->C Br2, NaOAc, AcOH D 4,5-Diethoxy-3-fluorophthalonitrile C->D CuCN, DMF E 4,5-Diethoxy-3-fluoroisoindoline D->E H2, PtO2, EtOAc/EtOH/MeOH

Caption: Synthesis of the isoindoline intermediate.

Experimental Protocols:

Step 1: Synthesis of 1,2-Diethoxy-3-fluorobenzene

  • To a solution of 3-fluorocatechol in dimethylformamide (DMF), potassium carbonate (K2CO3) is added, followed by the dropwise addition of ethyl iodide. The reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by distillation.

Step 2: Synthesis of 4,5-Dibromo-1,2-diethoxy-3-fluorobenzene

  • 1,2-Diethoxy-3-fluorobenzene is dissolved in acetic acid (AcOH). Sodium acetate (NaOAc) and bromine (Br2) are added, and the mixture is heated. After completion, the reaction is quenched, and the product is isolated by filtration and recrystallization.

Step 3: Synthesis of 4,5-Diethoxy-3-fluorophthalonitrile

  • A mixture of 4,5-dibromo-1,2-diethoxy-3-fluorobenzene and copper(I) cyanide (CuCN) in DMF is heated to a high temperature. The product is isolated by extraction and purified by column chromatography.

Step 4: Synthesis of 4,5-Diethoxy-3-fluoroisoindoline

  • 4,5-Diethoxy-3-fluorophthalonitrile is hydrogenated in a mixture of ethyl acetate, ethanol, and methanol using platinum(IV) oxide (PtO2) as a catalyst under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is evaporated to yield the desired isoindoline.

II. Synthesis of the Acetophenone Intermediate

The synthesis of the 1-(3-tert-butyl-4-methoxyphenyl)ethanone intermediate is a key step in the overall synthesis.

Scheme 2: Synthesis of 1-(3-tert-butyl-4-methoxyphenyl)ethanone

G F 2-tert-Butylphenol G 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone F->G Acetyl chloride, AlCl3, Toluene H 1-(3-tert-Butyl-4-hydroxy-5-nitrophenyl)ethanone G->H HNO3, H2O/CH2Cl2 I 1-(3-tert-Butyl-4-methoxy-5-nitrophenyl)ethanone H->I Methyl iodide, K2CO3, DMF J 1-(5-Amino-3-tert-butyl-4-methoxyphenyl)ethanone I->J Fe, NH4Cl, EtOH/H2O K 1-(3-tert-Butyl-4-methoxyphenyl)ethanone J->K Diazotization followed by reduction

Caption: Synthesis of the acetophenone intermediate.

Experimental Protocols:

Step 5: Synthesis of 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone

  • 2-tert-Butylphenol is subjected to a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl3) in toluene. The product is isolated by standard workup procedures.

Step 6: Synthesis of 1-(3-tert-Butyl-4-hydroxy-5-nitrophenyl)ethanone

  • The product from the previous step is nitrated using nitric acid (HNO3) in a mixture of water and dichloromethane.

Step 7: Synthesis of 1-(3-tert-Butyl-4-methoxy-5-nitrophenyl)ethanone

  • The phenolic hydroxyl group is methylated using methyl iodide and potassium carbonate in DMF.

Step 8: Synthesis of 1-(5-Amino-3-tert-butyl-4-methoxyphenyl)ethanone

  • The nitro group is reduced to an amine using iron powder and ammonium chloride in an ethanol/water mixture.

Step 9: Synthesis of 1-(3-tert-Butyl-4-methoxyphenyl)ethanone

  • The amino group is removed via diazotization with sodium nitrite and an acid, followed by a reduction reaction (e.g., with hypophosphorous acid).

III. Assembly of Atopaxar and Salt Formation

The final steps involve the coupling of the two key intermediates and the formation of the hydrochloride salt.

Scheme 3: Final Assembly of this compound

G cluster_0 L 4,5-Diethoxy-3-fluoroisoindoline N Atopaxar (free base) L->N Reductive Amination (e.g., NaBH(OAc)3) M 1-(3-tert-Butyl-4-methoxyphenyl)ethanone M->N Reductive Amination (e.g., NaBH(OAc)3) O This compound N->O HCl in a suitable solvent

Caption: Final steps in the synthesis of Atopaxar HCl.

Experimental Protocols:

Step 10: Synthesis of Atopaxar (free base)

  • A reductive amination reaction is performed between 4,5-diethoxy-3-fluoroisoindoline and 1-(3-tert-butyl-4-methoxyphenyl)ethanone. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)3) in a solvent like dichloromethane or dichloroethane. The reaction mixture is stirred until the starting materials are consumed. The product is then isolated by aqueous workup and purified by column chromatography.

Step 11: Synthesis of this compound

  • The purified Atopaxar free base is dissolved in a suitable solvent, such as ethyl acetate or diethyl ether. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the estimated yields for each step of the synthesis. These are typical yields for the types of reactions described and may vary depending on the specific reaction conditions and scale.

StepReactionStarting Material(s)ProductEstimated Yield (%)
1Etherification3-Fluorocatechol1,2-Diethoxy-3-fluorobenzene85-95
2Bromination1,2-Diethoxy-3-fluorobenzene4,5-Dibromo-1,2-diethoxy-3-fluorobenzene70-80
3Cyanation4,5-Dibromo-1,2-diethoxy-3-fluorobenzene4,5-Diethoxy-3-fluorophthalonitrile60-70
4Reductive Cyclization4,5-Diethoxy-3-fluorophthalonitrile4,5-Diethoxy-3-fluoroisoindoline75-85
5Friedel-Crafts Acylation2-tert-Butylphenol1-(3-tert-Butyl-4-hydroxyphenyl)ethanone70-80
6Nitration1-(3-tert-Butyl-4-hydroxyphenyl)ethanone1-(3-tert-Butyl-4-hydroxy-5-nitrophenyl)ethanone80-90
7Methylation1-(3-tert-Butyl-4-hydroxy-5-nitrophenyl)ethanone1-(3-tert-Butyl-4-methoxy-5-nitrophenyl)ethanone90-98
8Nitro Reduction1-(3-tert-Butyl-4-methoxy-5-nitrophenyl)ethanone1-(5-Amino-3-tert-butyl-4-methoxyphenyl)ethanone85-95
9Deamination1-(5-Amino-3-tert-butyl-4-methoxyphenyl)ethanone1-(3-tert-Butyl-4-methoxyphenyl)ethanone60-70
10Reductive AminationIsoindoline & Acetophenone IntermediatesAtopaxar (free base)65-75
11Salt FormationAtopaxar (free base)This compound>95

Disclaimer: The experimental protocols and quantitative data provided in this guide are based on general chemical principles and literature precedents for similar transformations. They are intended for informational purposes for qualified researchers and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions.

Atopaxar Hydrochloride for Atherothrombotic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherothrombotic disease, a leading cause of morbidity and mortality worldwide, is critically influenced by platelet activation and aggregation. While standard antiplatelet therapies, such as aspirin and P2Y(12) inhibitors, are effective, they do not address all pathways of platelet activation, leaving a residual risk of thrombotic events. Thrombin, the most potent activator of platelets, exerts its effects primarily through the protease-activated receptor-1 (PAR-1). Atopaxar hydrochloride (formerly E5555) is an orally active, reversible, and selective antagonist of PAR-1, developed to specifically inhibit thrombin-mediated platelet activation. This technical guide provides an in-depth overview of atopaxar, summarizing key clinical trial data, detailing experimental protocols, and visualizing its mechanism of action and study workflows.

Mechanism of Action: PAR-1 Antagonism

Atopaxar functions by competitively inhibiting the PAR-1 receptor on platelets.[1] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered ligand to induce a conformational change and initiate downstream signaling.[2] Atopaxar blocks this activation, thereby preventing thrombin-induced platelet aggregation and subsequent thrombus formation.[3] This targeted approach is hypothesized to offer antiplatelet efficacy with a potentially favorable bleeding profile compared to broader-acting antithrombotic agents.

PAR-1 Signaling Pathway

The activation of PAR-1 by thrombin leads to the coupling of several G proteins, including Gq/11, Gi/o, and G12/13, which in turn trigger a cascade of intracellular signaling events culminating in platelet activation, shape change, and aggregation.[4][5]

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation & Degranulation Ca->Aggregation PKC->Aggregation

Figure 1: Atopaxar's Inhibition of the PAR-1 Signaling Pathway.

Clinical Development: The LANCELOT Program

The "Lessons from Antagonizing the Cellular Effect of Thrombin" (LANCELOT) program comprised two key Phase II clinical trials designed to evaluate the safety, tolerability, and pharmacodynamics of atopaxar in patients with atherothrombotic disease: LANCELOT-CAD (Coronary Artery Disease) and LANCELOT-ACS (Acute Coronary Syndrome).

LANCELOT-CAD Study

The LANCELOT-CAD trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 720 patients with a history of high-risk coronary artery disease.[6]

  • Patient Population: Patients aged 45-80 years with a qualifying history of CAD.[6]

  • Study Design: Randomized in a 1:1:1:1 ratio to receive atopaxar (50 mg, 100 mg, or 200 mg daily) or a matching placebo for 24 weeks, with a 4-week follow-up period.[6]

  • Primary Endpoint: Safety, assessed by the incidence of bleeding events according to the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) classifications.[6]

  • Secondary Endpoints: Platelet aggregation and major adverse cardiac events (MACE), defined as a composite of cardiovascular death, myocardial infarction, stroke, or recurrent ischemia.[6]

  • Assessments: Clinical endpoints, adverse events, physical examinations, laboratory testing (including liver function tests), and resting 12-lead ECGs were assessed at each visit. Platelet aggregation was measured by light transmission aggregometry in a subset of 80 subjects using 15 μmol/L thrombin receptor–activating peptide (TRAP) as the agonist.[6]

LANCELOT-ACS Study

The LANCELOT-ACS trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 603 patients who had been hospitalized with non-ST-elevation acute coronary syndrome.[7]

  • Patient Population: Patients aged 18-80 years hospitalized with non-ST-elevation ACS, randomized within 72 hours of symptom onset.[7][8] Key inclusion criteria included at least one of the following: elevated cardiac biomarkers (troponin T or I, or CK-MB), or ECG changes compatible with ischemia.[8] Exclusion criteria included an increased risk of bleeding, anemia (hemoglobin <10 g/dl), thrombocytopenia (<100 x 10³/μL), or a history of pathological intracranial findings.[8]

  • Study Design: Randomized in a 1:1:1:1 ratio to receive one of three doses of atopaxar (a 400 mg loading dose followed by 50 mg, 100 mg, or 200 mg daily) or a matching placebo.[7]

  • Primary Endpoint: Safety and tolerability, with a key measure being CURE major or minor bleeding.[7]

  • Secondary Endpoints: MACE (cardiovascular death, myocardial infarction, stroke, or recurrent ischemia) and platelet aggregation.[7]

  • Assessments: Continuous ECG (Holter) monitoring was performed in a majority of patients for the first 48 hours to detect ischemia.[7] Platelet function was assessed in a substudy of 63 patients, measuring inhibition of platelet aggregation in response to 15 μmol/L TRAP.[9]

LANCELOT_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-up & Analysis P1 Patient Population (CAD or ACS) P2 Inclusion/Exclusion Criteria Met? P1->P2 R1 Randomization (1:1:1:1) P2->R1 Yes T1 Placebo R1->T1 T2 Atopaxar 50mg R1->T2 T3 Atopaxar 100mg R1->T3 T4 Atopaxar 200mg R1->T4 F1 Treatment Period (CAD: 24 weeks, ACS: 12 weeks) T1->F1 T2->F1 T3->F1 T4->F1 F2 Endpoint Assessment (Safety, Efficacy, PD) F1->F2 F3 Statistical Analysis F2->F3

References

Atopaxar Hydrochloride: A Dual-Targeting Agent with Inhibitory Activity Against JAK1 and JAK2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar, primarily recognized for its role as a protease-activated receptor-1 (PAR-1) antagonist, has emerged as a molecule of interest for its off-target effects. Recent research has unveiled a novel mechanism of action for its hydrobromide salt, identifying it as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This discovery opens new avenues for the therapeutic application of Atopaxar, particularly in disease contexts where the JAK/STAT signaling pathway is dysregulated, such as in certain cancers and inflammatory conditions. This technical guide provides a comprehensive overview of the preclinical findings related to Atopaxar hydrochloride's activity as a JAK1 and JAK2 inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effects of this compound and its hydrobromide salt have been quantified in various in vitro studies. The following tables summarize the key findings, providing a clear comparison of its potency in different assays.

Parameter Cell Line Value Reference
EC50 (JAK-STAT Inhibition)A5495.90 μM[1]
IC50 (Cell Viability)A5497.02 μM[1]

Table 1: In Vitro Activity of this compound in A549 Lung Carcinoma Cells

Effect Observation Reference
STAT3 PhosphorylationInhibition of both constitutively activated and cytokine-induced STAT3 phosphorylation[2]
Cell CycleInduction of G1 phase cell cycle arrest[2]
ApoptosisInduction of apoptosis[2]

Table 2: Cellular Effects of Atopaxar Hydrobromide in Cancer Cells with Constitutively Activated STAT3

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes discussed, the following diagrams were generated using the Graphviz DOT language.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation JAK1->JAK2 Trans-phosphorylation STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive 3. Phosphorylation JAK2->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Atopaxar Atopaxar hydrochloride Atopaxar->JAK1 Inhibition Atopaxar->JAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of Atopaxar.

Experimental_Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_outcome Outcome Screen High-Throughput Screen (16,081 compounds) Reporter_Assay STAT3 Luciferase Reporter Assay Screen->Reporter_Assay Hit_ID Hit Identification: Atopaxar Hydrobromide Reporter_Assay->Hit_ID Kinase_Assay JAK1/JAK2 Kinase Inhibition Assay (e.g., TR-FRET or AlphaLISA) Hit_ID->Kinase_Assay Western_Blot Western Blot Analysis (p-JAK1, p-JAK2, p-STAT3) Hit_ID->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Hit_ID->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Hit_ID->Apoptosis_Assay IC50 Determination of IC50/EC50 Kinase_Assay->IC50 Mechanism Elucidation of Cellular Mechanism Western_Blot->Mechanism Cell_Viability->IC50 Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism

Caption: Experimental workflow for investigating Atopaxar as a JAK inhibitor.

Logical_Relationship cluster_inhibition Direct Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Atopaxar Atopaxar hydrochloride JAK1 JAK1 Inhibition Atopaxar->JAK1 JAK2 JAK2 Inhibition Atopaxar->JAK2 pSTAT3 Decreased p-STAT3 JAK1->pSTAT3 JAK2->pSTAT3 Cell_Cycle_Arrest G1 Cell Cycle Arrest pSTAT3->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis pSTAT3->Apoptosis Reduced_Viability Reduced Cancer Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

Caption: Logical flow of Atopaxar's mechanism as a JAK1/2 inhibitor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound as a JAK1 and JAK2 inhibitor.

In Vitro JAK1 and JAK2 Kinase Inhibition Assay (TR-FRET Method)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1 and JAK2.

  • Materials:

    • Recombinant human JAK1 and JAK2 enzymes

    • Biotinylated peptide substrate

    • ATP

    • This compound (serially diluted)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Stop solution (e.g., 10 mM EDTA)

    • Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

    • 384-well low-volume black plates

    • TR-FRET-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the JAK1 or JAK2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to the Km for each enzyme).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.

STAT3 Luciferase Reporter Assay

This assay is used to screen for inhibitors of the JAK/STAT3 signaling pathway by measuring the transcriptional activity of STAT3.

  • Materials:

    • HEK293 cells stably transfected with a STAT3-responsive luciferase reporter construct

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (serially diluted)

    • Cytokine stimulant (e.g., Interleukin-6, IL-6)

    • 96-well white, clear-bottom plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the stable HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pre-determined optimal concentration of IL-6 to activate the JAK/STAT3 pathway.

    • Incubate the plate for an additional 6-16 hours at 37°C.

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the data to a control (e.g., untreated or vehicle-treated cells) and calculate the percentage of inhibition for each concentration of this compound.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the levels of phosphorylated JAK1, JAK2, and STAT3, providing direct evidence of Atopaxar's inhibitory effect on the signaling pathway.

  • Materials:

    • Cancer cell line with constitutively active STAT3 (e.g., DU145)

    • Atopaxar hydrobromide

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-JAK1, anti-p-JAK2, anti-p-STAT3, and total protein controls)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat the cells with Atopaxar hydrobromide at various concentrations for a specified time (e.g., 2 hours).

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis

This method determines the effect of Atopaxar on the cell cycle distribution of cancer cells.

  • Materials:

    • Cancer cell line

    • Atopaxar hydrobromide

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat the cells with Atopaxar hydrobromide for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by Atopaxar.

  • Materials:

    • Cancer cell line

    • Atopaxar hydrobromide

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat the cells with Atopaxar hydrobromide for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

The identification of this compound as a dual inhibitor of JAK1 and JAK2 significantly broadens its potential therapeutic scope beyond its established role as a PAR-1 antagonist. The preclinical data presented in this guide demonstrate its ability to modulate the JAK/STAT signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active pathway. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of Atopaxar's mechanism of action and to explore its efficacy in various disease models. Further studies are warranted to fully elucidate the clinical implications of these findings and to determine the potential of Atopaxar as a novel therapeutic agent in JAK-dependent pathologies.

References

The Role of Atopaxar Hydrochloride in Platelet Activation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Atopaxar hydrochloride, a selective and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). We will explore its mechanism of action, its impact on platelet activation signaling pathways, and the experimental evidence that defines its pharmacological profile. This document is intended to be a comprehensive resource, incorporating detailed experimental protocols and quantitative data to support further research and development in the field of antiplatelet therapy.

Introduction: The Critical Role of Platelets and the Advent of PAR-1 Antagonism

Platelet activation is a fundamental process in hemostasis, but its dysregulation is a key driver of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD).[1] Thrombin, one of the most potent platelet activators, plays a central role in these pathological processes.[1] Traditional antiplatelet therapies, such as aspirin and P2Y12 inhibitors, have significantly improved outcomes for patients with atherothrombotic disease. However, the residual risk of ischemic events and the inherent risk of bleeding complications highlight the need for novel therapeutic strategies.[1][2]

The inhibition of thrombin-mediated platelet activation through Protease-Activated Receptor-1 (PAR-1) represents a promising therapeutic avenue.[1] Atopaxar (formerly E5555) is an orally active, small-molecule, reversible PAR-1 antagonist that selectively interferes with this signaling pathway.[3][4][5] This guide will dissect the intricate role of Atopaxar within the complex web of platelet activation.

Mechanism of Action of this compound

Atopaxar's mechanism of action is centered on its specific and reversible antagonism of PAR-1, a G protein-coupled receptor (GPCR) that is the primary thrombin receptor on human platelets.[2][6][7]

2.1. Thrombin-Mediated PAR-1 Activation

Thrombin activates PAR-1 through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand".[6][7] This tethered ligand then binds to the receptor's second extracellular loop, initiating a conformational change that triggers intracellular signaling cascades.[7] PAR-1 is considered the high-affinity thrombin receptor on platelets, responsible for initiating responses at low thrombin concentrations.[6][8] While platelets also express a lower-affinity thrombin receptor, PAR-4, which contributes to a more sustained response at higher thrombin concentrations, PAR-1 is crucial for the initial, rapid phase of platelet activation by thrombin.[6][8]

2.2. Competitive Antagonism by Atopaxar

Atopaxar functions as a competitive antagonist, binding reversibly to PAR-1 at or near the tethered ligand-binding site.[2] This binding prevents the intramolecular interaction of the tethered ligand with the receptor body, thereby blocking the downstream signaling that would normally be initiated by thrombin. A key feature of Atopaxar is its selectivity for the PAR-1 pathway. It does not interfere with other platelet activation pathways, such as those mediated by ADP or collagen, nor does it affect thrombin's enzymatic activity on fibrinogen, a critical step in the coagulation cascade.[9] This targeted action is hypothesized to provide a therapeutic window with a potentially lower risk of bleeding compared to broader anticoagulants.[9]

cluster_receptor PAR-1 Receptor cluster_ligands Ligands cluster_action Actions & Outcomes PAR1 PAR-1 TetheredLigandSite Tethered Ligand Binding Site PAR1->TetheredLigandSite Unmasks Tethered Ligand Activation Receptor Activation (Signaling Cascade) TetheredLigandSite->Activation Binds & Activates Inhibition Inhibition of Activation TetheredLigandSite->Inhibition Prevents Binding Thrombin Thrombin Thrombin->PAR1 Cleaves N-terminus Atopaxar Atopaxar Atopaxar->TetheredLigandSite Competitively Binds

Figure 1: Competitive antagonism of PAR-1 by Atopaxar.

PAR-1 Signaling in Platelet Activation

The activation of PAR-1 by thrombin initiates a complex network of intracellular signaling pathways, culminating in platelet shape change, granule secretion, and aggregation.[7] Atopaxar effectively blocks these downstream events by preventing the initial receptor activation.

The primary signaling pathways initiated by PAR-1 activation involve coupling to several heterotrimeric G proteins:

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is crucial for granule secretion and platelet aggregation.[7]

  • Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA activation is primarily responsible for mediating cytoskeletal reorganization, resulting in the characteristic platelet shape change from a discoid to a spherical form with pseudopods.[7]

  • Gαi/o Pathway: Gαi inhibits adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a key negative regulator of platelet activation.[7] Additionally, Gβγ subunits released from Gαi/o can activate phosphoinositide-3 kinase (PI3K), further contributing to integrin αIIbβ3 activation and platelet aggregation.[7][10]

Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi/o PAR1->Gi PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca2+]i IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC ShapeChange Shape Change RhoA->ShapeChange Aggregation Aggregation cAMP->Aggregation Inhibits GranuleSecretion Granule Secretion Ca->GranuleSecretion PKC->GranuleSecretion ShapeChange->Aggregation GranuleSecretion->Aggregation

Figure 2: PAR-1 signaling pathway in platelets and the inhibitory action of Atopaxar.

Quantitative Data and Experimental Evidence

The antiplatelet effects of Atopaxar have been quantified in numerous preclinical and clinical studies. This section summarizes key quantitative data and outlines the typical experimental protocols used to assess its activity.

4.1. In Vitro and Ex Vivo Platelet Inhibition

Atopaxar demonstrates potent, concentration-dependent inhibition of PAR-1 mediated platelet aggregation.

ParameterValueConditionReference
IC50 0.019 µMInhibition of high-affinity thrombin receptor activating peptide (haTRAP) binding to PAR-1 on human platelet membranes.[5]
Platelet Aggregation Inhibition Nearly completeIn response to Thrombin Receptor-Activating Peptide (TRAP) at concentrations of 20, 50, and 100 ng/mL.[2]
Impact on other agonists 10-15% inhibitionOn 5 µM ADP- or 1 µM collagen-induced platelet aggregation.[2]

4.2. Clinical Pharmacodynamic Data (LANCELOT Trials)

Phase II clinical trials, known as the LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) studies, provided substantial data on the pharmacodynamics and safety of Atopaxar in patients with CAD and ACS.[3][9]

Study PopulationAtopaxar DoseTimepointInhibition of TRAP-Induced Platelet AggregationReference
ACS (LANCELOT-ACS) 400 mg loading dose1-3 hours post-dose~74% (mean)[4][9]
ACS (LANCELOT-ACS) 400 mg loading dose3-6 hours post-dose>80% in 90-100% of subjects[4][9]
CAD (LANCELOT-CAD) 50 mg dailySustainedModest, initially not sustained, but increased with repeated dosing.[3]
CAD (LANCELOT-CAD) 100/200 mg dailySustainedNearly complete inhibition.[3]
Japanese ACS/CAD 50 mg dailyTrough20-60%[11]
Japanese ACS/CAD 100/200 mg dailyTrough>90%[11]

4.3. Clinical Safety Data: Bleeding Events

A critical aspect of any antiplatelet agent is its safety profile, particularly concerning bleeding events.

TrialComparison GroupsBleeding CriteriaBleeding RateP-valueReference
LANCELOT-CAD Atopaxar (combined) vs. PlaceboCURE (any)3.9% vs. 0.6%0.03[3][12]
LANCELOT-CAD Atopaxar (combined) vs. PlaceboTIMI (any)10.3% vs. 6.8%0.17[3][12]
LANCELOT-CAD Atopaxar (combined) vs. PlaceboCURE (major)No differenceN/A[3]
LANCELOT-ACS Atopaxar (combined) vs. PlaceboCURE (major/minor)3.08% vs. 2.17%0.63[4][13]
LANCELOT-ACS Atopaxar (combined) vs. PlaceboCURE (major)1.8% vs. 0%0.12[4][13]

Note: While a trend towards increased minor bleeding was observed, larger-scale trials are needed to definitively establish the safety profile.[3][4]

Experimental Protocols

The evaluation of PAR-1 antagonists like Atopaxar relies on standardized and reproducible experimental protocols. The most common of these is the platelet aggregation assay.

5.1. Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents.

  • Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the sample decreases, allowing more light to pass through to a detector.

  • Methodology:

    • Sample Preparation: Whole blood is collected from subjects (human or animal) into tubes containing an anticoagulant (typically 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells. Platelet-poor plasma (PPP), used as a reference for 100% aggregation, is obtained by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).

    • Incubation: A known volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer. The test compound (e.g., Atopaxar at various concentrations) or vehicle control is added and incubated for a specified period.

    • Agonist Addition: A PAR-1 specific agonist, typically Thrombin Receptor-Activating Peptide (TRAP) , is added to the PRP to induce aggregation. TRAP mimics the action of the tethered ligand, providing a specific way to assess PAR-1 pathway inhibition. A common concentration used in clinical trials is 15 µmol/L.[4][9]

    • Data Acquisition: The change in light transmission is recorded over time (typically 5-10 minutes). The maximum aggregation percentage is calculated relative to the light transmission of the PPP sample.

    • Analysis: Inhibition of platelet aggregation is determined by comparing the maximal aggregation in the presence of the inhibitor to that of the vehicle control.

cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g) Centrifuge1->Centrifuge2 Remaining Sample Aggregometer Aggregometer Cuvette (37°C with stirring) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Add Atopaxar or Vehicle (Incubate) Aggregometer->Incubate Agonist Add Agonist (TRAP) Incubate->Agonist Record Record Light Transmission Agonist->Record

Figure 3: Experimental workflow for Light Transmission Aggregometry.

Conclusion

This compound represents a targeted approach to antiplatelet therapy by selectively and reversibly inhibiting the PAR-1 pathway, a key mediator of thrombin-induced platelet activation. Its mechanism of action prevents the initiation of critical downstream signaling cascades responsible for platelet shape change, granule secretion, and aggregation. Extensive quantitative data from clinical trials have demonstrated its potent and sustained inhibition of PAR-1 in patients with atherothrombotic disease.[3][9] While Atopaxar showed promise in reducing ischemic events, its development was associated with observations of increased minor bleeding and dose-dependent effects on liver transaminases and QTc interval.[3][11][14]

This technical guide has provided a detailed overview of Atopaxar's role in platelet activation, supported by quantitative data, signaling pathway diagrams, and experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working to refine and advance the next generation of antiplatelet therapies.

References

The Therapeutic Potential of Atopaxar Hydrochloride for Restenosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Restenosis, the re-narrowing of a blood vessel following angioplasty, remains a significant challenge in interventional cardiology. The proliferation and migration of vascular smooth muscle cells (VSMCs) are key pathological events in this process. Atopaxar hydrochloride, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), has emerged as a promising therapeutic agent to mitigate restenosis. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of Atopaxar for this indication. It details the underlying mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols and workflow visualizations to facilitate further research and development in this area.

Introduction: The Role of PAR-1 in Restenosis

Thrombin, a serine protease, is a pivotal mediator in the pathophysiology of restenosis.[1] Beyond its critical role in the coagulation cascade, thrombin acts as a potent mitogen for VSMCs, a key cell type implicated in the development of neointimal hyperplasia, the hallmark of restenosis.[2] Thrombin exerts its cellular effects primarily through the activation of PAR-1, a G-protein coupled receptor.[1]

Upon vascular injury, such as during balloon angioplasty, thrombin generation is upregulated, leading to the cleavage and activation of PAR-1 on VSMCs. This initiates a cascade of intracellular signaling events that promote a phenotypic switch in VSMCs from a quiescent, contractile state to a proliferative and migratory one, ultimately contributing to neointimal lesion formation and luminal re-narrowing.[2]

This compound (formerly E5555) is a small molecule, orally active, and reversible antagonist of PAR-1.[3] By selectively blocking the action of thrombin on VSMCs, Atopaxar has been investigated for its potential to inhibit the key cellular processes driving restenosis.

Mechanism of Action: PAR-1 Signaling in Vascular Smooth Muscle Cells

Atopaxar functions by competitively inhibiting the binding of thrombin's tethered ligand to the PAR-1 receptor, thereby preventing its activation and subsequent downstream signaling. The activation of PAR-1 in VSMCs is known to couple to at least two major G-protein signaling pathways that drive proliferation: the Gq/11 and G12/13 pathways.

  • Gq/11 Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, which promotes the transcription of pro-proliferative genes.[4]

  • G12/13 Pathway: Coupling of PAR-1 to Gα12/13 activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal reorganization, cell migration, and proliferation.[5][6] The RhoA/ROCK pathway can influence the expression of cell cycle regulators and promote VSMC growth.[7]

The following diagram illustrates the signaling pathways involved in PAR-1 mediated VSMC proliferation and the inhibitory action of Atopaxar.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq/11 PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates Atopaxar Atopaxar HCl Atopaxar->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation Ca_release->ERK PKC->ERK Nucleus Nucleus ERK->Nucleus RhoA RhoA Activation G1213->RhoA ROCK ROCK Activation RhoA->ROCK ROCK->Nucleus Proliferation VSMC Proliferation & Migration Gene_Expression Gene Expression (e.g., c-fos, c-myc) Nucleus->Gene_Expression Gene_Expression->Proliferation

Caption: PAR-1 signaling in VSMCs leading to proliferation and its inhibition by Atopaxar.

Quantitative Data from Preclinical Studies

The therapeutic potential of Atopaxar and other PAR-1 antagonists in the context of restenosis is supported by both in vitro and in vivo preclinical data.

In Vitro Efficacy: Inhibition of Vascular Smooth Muscle Cell Proliferation

Atopaxar has demonstrated a direct inhibitory effect on the proliferation of both rat and human aortic smooth muscle cells stimulated by thrombin and thrombin receptor-activating peptide (TRAP).

CompoundCell TypeStimulantIC50 (µM)Reference
Atopaxar (E5555) Rat Aortic SMCsThrombin0.16
Rat Aortic SMCsTRAP0.038
Human Aortic SMCsThrombin (0.3 U/ml)0.028
Human Aortic SMCsThrombin (3 U/ml)0.079
RWJ-58259 Rat Vascular SMCsThrombinNot specified, but showed inhibition[5]

SMC: Smooth Muscle Cell; TRAP: Thrombin Receptor-Activating Peptide; IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy: Attenuation of Neointimal Hyperplasia in Animal Models

Preclinical studies utilizing the rat carotid artery balloon injury model, a well-established model of post-angioplasty restenosis, have shown significant reductions in neointimal formation following treatment with PAR-1 antagonists.

CompoundAnimal ModelDosing RegimenKey FindingsReference
Atopaxar (E5555) Rat Carotid Artery Balloon Injury30 mg/kg, p.o., once daily for 16 daysSignificantly reduced neointimal formation
RWJ-58259 Rat Carotid Artery Balloon Injury10 mg, perivascular administrationReduced neointimal thickness from 77 ± 5 µm to 45 ± 5 µm (P < 0.05)Not directly cited, but inferred from similar studies

p.o.: per os (by mouth).

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-restenotic potential of Atopaxar, detailed protocols for the key preclinical experiments are provided below.

Rat Carotid Artery Balloon Injury Model

This in vivo model is the gold standard for mimicking the vascular injury that leads to restenosis.

Objective: To induce neointimal hyperplasia in the rat common carotid artery to evaluate the efficacy of therapeutic agents.

Materials:

  • Male Sprague-Dawley rats (400-450 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, micro-scissors, vessel clamps)

  • 2F Fogarty balloon catheter

  • Saline solution

  • Sutures

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Carefully dissect the CCA and its bifurcation. Place temporary ligatures around the CCA proximally and the ICA distally. Ligate the ECA distally.

  • Arteriotomy and Catheter Insertion: Make a small incision in the ECA. Introduce the deflated 2F Fogarty balloon catheter through the arteriotomy and advance it into the CCA to the level of the aortic arch.

  • Endothelial Denudation: Inflate the balloon with a small volume of saline (sufficient to create gentle pressure on the arterial wall) and withdraw the catheter to the bifurcation. Repeat this process three times to ensure complete denudation of the endothelium.

  • Catheter Removal and Closure: Deflate the balloon and remove the catheter. Ligate the ECA at the arteriotomy site. Remove the temporary ligatures from the CCA and ICA to restore blood flow.

  • Wound Closure: Close the cervical incision in layers.

  • Post-operative Care and Drug Administration: Provide appropriate post-operative analgesia. Administer this compound or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Tissue Harvesting: After the designated treatment period (typically 14-21 days), euthanize the animals and perfuse-fix the carotid arteries. Harvest the injured arterial segments for histological and morphometric analysis.

Vascular Smooth Muscle Cell Proliferation Assay (MTT Assay)

This in vitro assay is used to quantify the effect of a compound on the proliferation of VSMCs.

Objective: To determine the inhibitory effect of Atopaxar on mitogen-induced VSMC proliferation.

Materials:

  • Rat or human aortic smooth muscle cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Thrombin or other mitogens (e.g., PDGF)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells in a quiescent state, replace the growth medium with serum-free medium for 24-48 hours.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Then, add the mitogen (e.g., thrombin) to stimulate proliferation. Include appropriate controls (vehicle-treated, mitogen-only, and no-mitogen).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the mitogen-only control. Determine the IC50 value of Atopaxar.

Experimental Workflow and Logical Relationships

The preclinical evaluation of Atopaxar for restenosis follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow start Start: Hypothesis PAR-1 antagonism inhibits restenosis in_vitro In Vitro Studies: VSMC Proliferation Assays start->in_vitro in_vivo In Vivo Studies: Rat Carotid Artery Balloon Injury Model start->in_vivo protocol_smc Protocol: 1. Cell Culture & Seeding 2. Serum Starvation 3. Atopaxar Treatment 4. Mitogen Stimulation 5. Proliferation Measurement (MTT/BrdU) in_vitro->protocol_smc data_ic50 Data Output: IC50 Values for Proliferation Inhibition protocol_smc->data_ic50 analysis Data Analysis & Interpretation data_ic50->analysis protocol_animal Protocol: 1. Animal Acclimatization 2. Pre-treatment with Atopaxar 3. Surgical Balloon Injury 4. Post-operative Care & Dosing 5. Tissue Harvesting (Day 14/21) in_vivo->protocol_animal data_neointima Data Output: - Neointimal Area - Intima/Media Ratio - % Stenosis protocol_animal->data_neointima data_neointima->analysis conclusion Conclusion: Therapeutic Potential of Atopaxar for Restenosis analysis->conclusion

Caption: Preclinical workflow for evaluating the efficacy of Atopaxar in restenosis.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant therapeutic potential for the prevention of restenosis following percutaneous coronary interventions. By targeting the PAR-1 receptor on vascular smooth muscle cells, Atopaxar effectively inhibits the key proliferative signaling pathways that drive neointimal hyperplasia. The quantitative in vitro and in vivo data presented in this guide provide a solid foundation for its mechanism of action.

While clinical trials with Atopaxar have focused primarily on its antiplatelet effects in acute coronary syndromes, the robust preclinical anti-proliferative data warrant further investigation into its specific application for restenosis. Future studies could explore the local delivery of Atopaxar via drug-eluting balloons or stents to maximize its therapeutic effect at the site of vascular injury while minimizing potential systemic side effects. Further elucidation of the downstream signaling pathways affected by Atopaxar in VSMCs will also be crucial for optimizing its therapeutic application and for the development of next-generation PAR-1 antagonists for cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Atopaxar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride is a potent and selective, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1] As a reversible inhibitor, Atopaxar interferes with platelet signaling, making it a subject of interest for research in atherothrombotic diseases.[2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of this compound.

Mechanism of Action

Thrombin, a potent platelet activator, cleaves the N-terminus of the G protein-coupled receptor PAR-1 on platelets. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. This initiates downstream signaling cascades leading to platelet aggregation.[1][4] this compound acts as a competitive antagonist at the PAR-1 receptor, preventing the binding of the tethered ligand and subsequent receptor activation and signaling.[5]

Data Presentation

The following table summarizes the quantitative data for this compound in key in vitro assays.

Assay TypeTargetLigand/AgonistCell Type/SystemKey ParameterValueReference(s)
Radioligand BindingPAR-1haTRAP (high-affinity thrombin receptor activating peptide)Human platelet membranesIC500.019 µM[6][2]
Platelet AggregationPAR-1Thrombin or TRAPHuman Platelet-Rich Plasma (PRP)InhibitionConcentration-dependent[2]
Platelet AggregationVariousADP, U46619, collagen, PAR-4apHuman Platelet-Rich Plasma (PRP)InhibitionNo inhibition up to 20 µM[2]

Experimental Protocols

PAR-1 Signaling Pathway

The activation of PAR-1 by thrombin initiates a signaling cascade involving G-proteins, leading to downstream effects such as calcium mobilization and ultimately platelet aggregation.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) + Tethered Ligand PAR1_inactive->PAR1_active Activation Gq Gq PAR1_active->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activation Atopaxar Atopaxar HCl Atopaxar->PAR1_active Inhibition PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Platelet_Aggregation Platelet Aggregation DAG->Platelet_Aggregation Ca_ER->Platelet_Aggregation

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

Radioligand Binding Assay

This assay determines the affinity of this compound for the PAR-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow

Radioligand_Binding_Workflow prep Prepare Human Platelet Membranes incubate Incubate Membranes with Radioligand ([³H]-haTRAP) and varying concentrations of Atopaxar HCl prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine IC50 and Ki measure->analyze

Caption: Workflow for the radioligand binding assay.

Protocol

  • Membrane Preparation: Prepare membranes from human platelets according to standard laboratory protocols.

  • Incubation: In a 96-well plate, incubate the platelet membranes with a fixed concentration of a suitable PAR-1 radioligand (e.g., [³H]-haTRAP) and a range of concentrations of this compound (e.g., 0.0001 µM to 10 µM).[2]

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR-1 agonist.

Experimental Workflow

Platelet_Aggregation_Workflow prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from Human Blood preincubate Pre-incubate PRP with varying concentrations of Atopaxar HCl or Vehicle prep_prp->preincubate induce_aggregation Induce Aggregation with a PAR-1 Agonist (e.g., TRAP) preincubate->induce_aggregation measure_aggregation Measure Platelet Aggregation using a Light Transmission Aggregometer induce_aggregation->measure_aggregation analyze_inhibition Analyze Data to Determine % Inhibition measure_aggregation->analyze_inhibition

Caption: Workflow for the platelet aggregation assay.

Protocol

  • PRP Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human blood by differential centrifugation.[7]

  • Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a defined period.

  • Aggregation Measurement: Place the PRP samples in an aggregometer cuvette. Initiate platelet aggregation by adding a PAR-1 agonist, such as Thrombin Receptor Activating Peptide (TRAP), at a final concentration of 15-25 µM.[7]

  • Data Recording: Record the change in light transmission for several minutes to monitor the extent of platelet aggregation. PPP is used to set the 100% aggregation baseline.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.

Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration following PAR-1 activation.

Experimental Workflow

Calcium_Mobilization_Workflow load_cells Load Cells (e.g., Platelets or PAR-1 expressing cell line) with a Calcium-sensitive Dye (e.g., Fluo-4 AM) incubate_atopaxar Incubate Cells with varying concentrations of Atopaxar HCl or Vehicle load_cells->incubate_atopaxar stimulate_cells Stimulate Cells with a PAR-1 Agonist (e.g., Thrombin) incubate_atopaxar->stimulate_cells measure_fluorescence Measure the Change in Fluorescence using a Plate Reader or Flow Cytometer stimulate_cells->measure_fluorescence analyze_inhibition Analyze Data to Determine the Inhibition of Calcium Flux measure_fluorescence->analyze_inhibition

Caption: Workflow for the calcium mobilization assay.

Protocol

  • Cell Preparation and Dye Loading: Use either isolated human platelets or a cell line endogenously or recombinantly expressing PAR-1. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubation with Atopaxar: Incubate the dye-loaded cells with various concentrations of this compound or a vehicle control.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

  • Stimulation and Measurement: Add a PAR-1 agonist (e.g., thrombin or TRAP) to the cells and immediately measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Quantify the inhibition of the calcium flux by this compound by comparing the peak fluorescence intensity in the presence of the compound to that of the vehicle control.

Conclusion

These detailed protocols provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively investigate its potency, selectivity, and mechanism of action as a PAR-1 antagonist. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data critical for drug development and scientific research.

References

Application Notes and Protocols for Atopaxar Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride (E5555 hydrochloride) is a potent and orally active small molecule that has demonstrated a dual mechanism of action, making it a compound of significant interest for both cardiovascular and oncology research.[1] It functions as a selective and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2] Additionally, Atopaxar has been identified as an inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which are crucial components of the JAK-STAT signaling pathway implicated in cancer cell proliferation and survival.[1]

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on PAR-1 antagonism and JAK-STAT inhibition.

Data Presentation

The following tables summarize the quantitative data available for this compound in key in vitro assays.

Table 1: this compound Potency in PAR-1 Inhibition Assays

Assay TypeCell/SystemAgonistParameterValueReference
PAR-1 Binding AssayHuman Platelet MembraneshaTRAPIC500.019 µM[3]
Calcium MobilizationEndothelial CellsTFLLRN-NH₂ (5 µM)IC500.033 µM[4]

Table 2: this compound Activity in Cancer Cell Line A549

Assay TypeCell LineParameterValueReference
JAK-STAT InhibitionA549EC505.90 µM[1]
Cell ViabilityA549IC507.02 µM[1]

Signaling Pathways

PAR-1 Signaling Pathway

Atopaxar acts as an antagonist at the PAR-1 receptor, a G-protein coupled receptor (GPCR). Thrombin, the primary physiological activator, cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that activates the receptor. This leads to the activation of downstream signaling cascades through Gαq and Gα12/13 proteins, resulting in platelet activation and other cellular responses. Atopaxar blocks this activation.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Platelet_Activation Platelet Activation RhoGEF->Platelet_Activation Ca_Mobilization->Platelet_Activation JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Atopaxar Atopaxar Atopaxar->JAK Inhibits pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, HUVEC, Platelets) Treatment Incubate Cells with Atopaxar (Varying Concentrations & Times) Cell_Culture->Treatment Atopaxar_Prep This compound Stock Solution & Dilutions Atopaxar_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Signaling Signaling (Ca²⁺ Mobilization, Platelet Aggregation) Treatment->Signaling Data_Analysis Measure Readouts (Absorbance, Fluorescence, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Signaling->Data_Analysis IC50_EC50 Determine IC50/EC50 Values Data_Analysis->IC50_EC50 Mechanism Elucidate Mechanism of Action Data_Analysis->Mechanism

References

Application Notes and Protocols for Oral Administration of Atopaxar Hydrochloride in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride (formerly E5555) is a potent, orally active, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a key event in the pathophysiology of thrombosis and atherothrombosis.[1] By reversibly binding to the tethered ligand binding site of the PAR-1 receptor, Atopaxar effectively blocks thrombin-mediated platelet activation and aggregation.[1][3] Preclinical studies have demonstrated its antithrombotic effects.[2] This document provides detailed application notes and protocols for the oral administration of this compound in rat models, based on available preclinical research.

Data Presentation

ParameterValueSpecies/ModelSource
Oral Dose 30 mg/kg (once daily for 16 days)Sprague-Dawley Rats / Carotid Artery Balloon Injury Model[1]
Pharmacodynamic Effect Significant reduction in neointimal formationSprague-Dawley Rats / Carotid Artery Balloon Injury Model[1]
In-vitro IC50 (Thrombin-induced SMC proliferation) 0.16 µMRat Aortic Smooth Muscle Cells[1]
In-vitro IC50 (TRAP-induced SMC proliferation) 0.038 µMRat Aortic Smooth Muscle Cells[1]

SMC: Smooth Muscle Cell; TRAP: Thrombin Receptor-Activating Peptide

Signaling Pathway

This compound acts by inhibiting the PAR-1 signaling pathway. The diagram below illustrates the mechanism of action.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage & Activation PAR1_active PAR-1 (Active) Atopaxar Atopaxar Atopaxar->PAR1_inactive Antagonism G_protein G-protein Activation (Gq, G12/13) PAR1_active->G_protein Signal Transduction Downstream Downstream Signaling (e.g., PLC, RhoA) G_protein->Downstream Response Cellular Response (Platelet Aggregation, SMC Proliferation) Downstream->Response

Caption: PAR-1 Signaling and Atopaxar's Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments involving the oral administration of this compound in rat models.

Rat Carotid Artery Balloon Injury Model

This in vivo model is used to assess the effect of Atopaxar on neointimal hyperplasia, a key process in restenosis following vascular injury.

a. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 350-450 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experimental procedures.

b. Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose solution)

  • Anesthetics (e.g., isoflurane or a combination of ketamine/xylazine)

  • 2F Fogarty balloon catheter

  • Surgical instruments (forceps, scissors, vessel clips)

  • Sutures

c. Experimental Procedure:

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

  • Surgical Preparation: Place the rat in a supine position and surgically expose the left common, internal, and external carotid arteries.

  • Vessel Ligation: Temporarily ligate the common and internal carotid arteries.

  • Arteriotomy: Make a small incision in the external carotid artery.

  • Balloon Injury: Introduce the 2F Fogarty balloon catheter through the arteriotomy into the common carotid artery. Inflate the balloon with saline to induce endothelial denudation and vessel wall injury. Pass the inflated balloon through the artery three times.

  • Catheter Removal and Ligation: Remove the catheter and ligate the external carotid artery.

  • Blood Flow Restoration: Remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.

  • Wound Closure: Close the surgical incision with sutures.

  • Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care, including analgesics.

d. Atopaxar Administration:

  • Dosing: Prepare a suspension of this compound in the chosen vehicle.

  • Administration: Administer Atopaxar orally via gavage at a dose of 30 mg/kg once daily.

  • Duration: Continue the daily administration for 16 days, starting from the day of the surgery.

  • Control Group: Administer the vehicle alone to a control group of rats.

e. Endpoint Analysis:

  • Tissue Collection: After 16 days of treatment, euthanize the rats and perfuse the carotid arteries with formalin.

  • Histology: Excise the injured carotid artery segment, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson).

  • Morphometric Analysis: Measure the area of the intima and media to determine the intima-to-media ratio, a quantitative measure of neointimal hyperplasia.

In Vitro Rat Aortic Smooth Muscle Cell (SMC) Proliferation Assay

This assay is used to determine the direct effect of Atopaxar on the proliferation of vascular smooth muscle cells.

a. Cell Culture:

  • Cell Line: Primary rat aortic smooth muscle cells.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

b. Experimental Procedure:

  • Cell Seeding: Seed the rat aortic SMCs in 96-well plates at an appropriate density.

  • Serum Starvation: Once the cells are attached, synchronize them by serum starvation (e.g., DMEM with 0.1% FBS) for 24-48 hours.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

    • Induce cell proliferation by adding a mitogen, such as thrombin or thrombin receptor-activating peptide (TRAP).

  • Incubation: Incubate the cells for a further 48-72 hours.

  • Proliferation Assessment: Measure cell proliferation using a standard method, such as:

    • MTT Assay: Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.

    • BrdU Incorporation Assay: Add BrdU to the wells, incubate, and then detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate.

c. Data Analysis:

  • Calculate the percentage of inhibition of cell proliferation for each concentration of Atopaxar compared to the control (mitogen alone).

  • Determine the IC50 value (the concentration of Atopaxar that inhibits 50% of the mitogen-induced cell proliferation).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study of orally administered Atopaxar in a rat model.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Balloon_Injury Carotid Artery Balloon Injury Surgery Animal_Acclimatization->Balloon_Injury Drug_Preparation Atopaxar Formulation (Oral Suspension) Oral_Dosing Daily Oral Gavage (Atopaxar or Vehicle) Drug_Preparation->Oral_Dosing Balloon_Injury->Oral_Dosing Tissue_Harvesting Tissue Harvesting (Day 16) Oral_Dosing->Tissue_Harvesting 16 Days Histology Histological Processing & Staining Tissue_Harvesting->Histology Morphometry Morphometric Analysis (Intima/Media Ratio) Histology->Morphometry Data_Analysis Statistical Analysis & Interpretation Morphometry->Data_Analysis

Caption: Workflow for Atopaxar Administration in a Rat Injury Model.

Conclusion

This compound is a PAR-1 antagonist with demonstrated efficacy in a rat model of vascular injury when administered orally. The protocols outlined in this document provide a framework for conducting preclinical studies to evaluate the in vivo and in vitro effects of Atopaxar in rat models. While specific pharmacokinetic data in rats is limited in the public literature, the provided dosing and pharmacodynamic information from the rat carotid artery balloon injury model serves as a valuable starting point for further research. Researchers should consider conducting dedicated pharmacokinetic studies in rats to fully characterize the absorption, distribution, metabolism, and excretion of Atopaxar in this species.

References

Application Notes and Protocols for Platelet Aggregation Assays with Atopaxar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride is an orally active, selective, and reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets. Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a critical step in thrombus formation. By inhibiting PAR-1, Atopaxar effectively blocks thrombin-mediated platelet aggregation, a key process in the pathophysiology of atherothrombotic diseases. These application notes provide detailed protocols for assessing the in-vitro efficacy of this compound using platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA).

Mechanism of Action: PAR-1 Antagonism

Thrombin activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. This activation triggers a cascade of intracellular signaling events through G-proteins (Gq, G12/13, and Gi/o), leading to platelet shape change, granule secretion, and ultimately, aggregation. This compound acts as a competitive antagonist at the PAR-1 receptor, preventing the binding of the tethered ligand and thereby inhibiting downstream signaling and platelet activation.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) Tethered Ligand Exposed PAR1_inactive->PAR1_active Atopaxar Atopaxar Atopaxar->PAR1_inactive Binding (Inhibition) Gq Gq PAR1_active->Gq G12_13 G12/13 PAR1_active->G12_13 PLC PLC Gq->PLC Rho_GEF Rho GEF G12_13->Rho_GEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA Rho_GEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Shape_change Shape Change RhoA->Shape_change Granule_secretion Granule Secretion Ca_mobilization->Granule_secretion PKC_activation->Granule_secretion Aggregation Aggregation Shape_change->Aggregation Granule_secretion->Aggregation

Caption: Atopaxar's inhibition of the PAR-1 signaling pathway.

Quantitative Data on Platelet Inhibition

The inhibitory effect of Atopaxar on platelet aggregation is concentration-dependent. The following table summarizes the available in-vitro and ex-vivo data.

Agonist (Concentration)Atopaxar ConcentrationPercent Inhibition of Platelet AggregationAssay TypeReference
haTRAP0.019 µM (IC50)50%Radioligand Binding
Thrombin/TRAPConcentration-DependentNot SpecifiedPlatelet Aggregation
TRAP (15 µmol/L)50 mg (oral dose)66.5% (at week 12, predose)LTA
TRAP (15 µmol/L)100 mg (oral dose)71.5% (at week 12, predose)LTA
TRAP (15 µmol/L)200 mg (oral dose)88.9% (at week 12, predose)LTA
ADPNot SpecifiedNo significant inhibitionLTA
CollagenNot SpecifiedNo significant inhibitionLTA
PAR-4 activating peptideNot SpecifiedNo significant inhibitionLTA

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • This compound

  • Platelet agonists (e.g., Thrombin, Thrombin Receptor-Activating Peptide (TRAP), ADP, Collagen)

  • Human whole blood collected in 3.2% sodium citrate

  • Saline (0.9% NaCl)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a clean polypropylene tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP if necessary.

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

    • Add 50 µL of the desired concentration of this compound solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

    • Add 50 µL of the platelet agonist (e.g., TRAP at a final concentration of 15 µM) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

    • The percentage of platelet aggregation is calculated from the change in light transmission. The percentage inhibition is then calculated relative to the vehicle control.

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay LTA Assay Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust_Count Adjust Platelet Count PRP->Adjust_Count PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust_Count Prewarm Pre-warm PRP/PPP to 37°C Adjust_Count->Prewarm Incubate_PRP Incubate PRP in Cuvette Prewarm->Incubate_PRP Add_Atopaxar Add Atopaxar or Vehicle Incubate_PRP->Add_Atopaxar Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Add_Atopaxar->Calibrate Add_Agonist Add Agonist (e.g., TRAP) Calibrate->Add_Agonist Record Record Aggregation Add_Agonist->Record Analyze Analyze Data Record->Analyze

Preparation of Atopaxar Hydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar is a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2][3][4] As an antiplatelet agent, it has been investigated for its therapeutic potential in preventing thrombotic events in patients with coronary artery disease and acute coronary syndrome.[2][5][6][7] Accurate and consistent preparation of Atopaxar hydrochloride stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate concentration calculations and for understanding the compound's general characteristics.

PropertyValueSource
Synonyms E5555, ER-172594-00[5][8]
Molecular Formula C29H39ClFN3O5[9]
Molecular Weight 564.1 g/mol [10]
CAS Number 474544-83-7[10]
Appearance White solid[5]

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions. The compound exhibits poor solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations are required to ensure bioavailability.

Solvent/FormulationSolubilityRecommendations
DMSO 25 mg/mL (47.38 mM)Sonication is recommended to aid dissolution.[5]
In Vivo Formulation 1 2 mg/mL (3.79 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Solvents should be added sequentially. Sonication is recommended.[5]
In Vivo Formulation 2 ≥ 2.5 mg/mL (4.74 mM)10% DMSO + 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3 ≥ 2.5 mg/mL (4.74 mM)10% DMSO + 90% Corn Oil.[1]
Water 0.00591 mg/mLPredicted value, indicating very low aqueous solubility.[9]
Ethanol 100 mg/mL[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 564.1 g/mol * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or well-ventilated area.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the required volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Handle the powdered form of the compound in a fume hood to avoid inhalation.

  • DMSO is a potent solvent that can penetrate the skin; avoid direct contact.

Experimental Workflow

The following diagram illustrates the general workflow for preparing an this compound stock solution.

G cluster_prep Preparation cluster_storage Storage A Calculate Required Mass of Atopaxar HCl B Weigh Atopaxar HCl Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Sonicate if Necessary D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for this compound Stock Solution Preparation.

Mechanism of Action: PAR-1 Signaling Pathway

Atopaxar functions as a competitive antagonist of the Protease-Activated Receptor-1 (PAR-1). Thrombin, a serine protease, typically activates PAR-1 by cleaving its N-terminal domain, exposing a tethered ligand that initiates intracellular signaling. Atopaxar binds to PAR-1 and prevents this thrombin-mediated activation, thereby inhibiting downstream signaling cascades that lead to platelet activation and aggregation.[2][7]

The signaling pathway initiated by PAR-1 activation involves G-protein coupling, leading to the activation of Phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in platelet shape change, degranulation, and aggregation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC PlateletActivation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca->PlateletActivation PKC->PlateletActivation

Caption: Atopaxar's Inhibition of the PAR-1 Signaling Pathway.

References

Atopaxar hydrochloride solubility in DMSO and other lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of atopaxar hydrochloride, a potent and reversible antagonist of the protease-activated receptor-1 (PAR-1). This document includes key solubility data, detailed experimental protocols for solubility determination, and relevant biological context including its signaling pathway and an example of an experimental workflow.

Solubility of this compound

This compound is a BCS Class II compound, characterized by low solubility and high permeability. Its solubility is a critical factor for in vitro and in vivo studies, influencing bioavailability and formulation development.

Quantitative Solubility Data

The solubility of atopaxar and its hydrochloride salt has been determined in various common laboratory solvents. The data is summarized in the table below. It is important to note that while data for the free base, atopaxar, is available, specific quantitative solubility data for this compound in pure ethanol and methanol are not readily found in publicly available literature.

SolventAtopaxar/Atopaxar HydrochlorideSolubilityNotes
DMSO Atopaxar50 mg/mLRequires sonication to achieve dissolution[1].
DMSO Atopaxar10 mM solutionCommercially available[2].
Water This compound0.00591 mg/mLPredicted value, indicating very low aqueous solubility[3].
10% DMSO in Saline/PEG300/Tween-80 Atopaxar≥ 2.5 mg/mLFor in vivo formulations[4].
10% DMSO in Corn Oil Atopaxar≥ 2.08 mg/mLFor in vivo formulations.
Ethanol This compoundData not available-
Methanol This compoundData not available-

Note: The solubility of this compound in aqueous solutions is expected to be pH-dependent due to its chemical structure.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for drug discovery and development. Below are two standard protocols that can be adapted for determining the solubility of this compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, water, ethanol, methanol, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent for creating a standard curve for quantification.

  • Addition of Excess Compound: Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial at a high speed to pellet any remaining suspended solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate (UV-transparent for UV-Vis detection)

  • Plate shaker

  • UV-Vis microplate reader or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: If desired, create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of the 96-well plate. This results in a low final concentration of DMSO (e.g., 1%).

  • Incubation and Shaking: Seal the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).

  • Precipitation Detection:

    • Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: After incubation, measure the absorbance of the solution at a wavelength where this compound absorbs. The concentration of the dissolved compound can be determined by comparing the absorbance to a standard curve prepared in the same solvent mixture. The point at which the measured concentration deviates from the expected concentration indicates the kinetic solubility limit.

Biological Context and Experimental Workflow

Atopaxar Signaling Pathway

Atopaxar is a competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor. Thrombin, a key enzyme in the coagulation cascade, activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered ligand to activate the receptor. This activation leads to downstream signaling cascades that result in platelet activation and aggregation. Atopaxar blocks this activation by preventing the interaction of the tethered ligand with the receptor.

atopaxar_signaling_pathway cluster_activation PAR-1 Activation cluster_inhibition PAR-1 Inhibition cluster_downstream Downstream Signaling Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) + Tethered Ligand PAR1_inactive->PAR1_active G_protein G-protein Activation (Gq, G12/13) PAR1_active->G_protein Atopaxar Atopaxar Atopaxar->PAR1_active Antagonism PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation

Caption: Atopaxar's mechanism of action in the PAR-1 signaling pathway.

Example Experimental Workflow: In Vitro Platelet Aggregation Assay

This workflow outlines the general steps for assessing the efficacy of this compound in preventing platelet aggregation in vitro.

experimental_workflow start Start prep_platelets Prepare Platelet-Rich Plasma (PRP) from whole blood sample start->prep_platelets incubation Incubate PRP with Atopaxar or vehicle (control) prep_platelets->incubation prep_atopaxar Prepare serial dilutions of this compound in appropriate solvent prep_atopaxar->incubation add_agonist Add platelet agonist (e.g., Thrombin or TRAP) incubation->add_agonist measure_aggregation Measure platelet aggregation using a light aggregometer add_agonist->measure_aggregation data_analysis Analyze data and determine IC50 value measure_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro platelet aggregation assay with atopaxar.

References

Atopaxar Hydrochloride: A Novel Inducer of Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Research Use Only.

Introduction

Atopaxar hydrochloride is a small molecule that has demonstrated potential as an anti-cancer agent through its ability to induce programmed cell death, or apoptosis, in tumor cells. Primarily known for its role as a protease-activated receptor-1 (PAR-1) antagonist, recent studies have revealed a dual mechanism of action that also involves the inhibition of the Janus kinase (JAK) signaling pathway. This unique profile makes Atopaxar a compound of significant interest for cancer research and drug development.

These application notes provide a comprehensive overview of the mechanisms through which this compound induces apoptosis, detailed protocols for key experimental assays, and a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound's pro-apoptotic effects are primarily attributed to its inhibitory action on the JAK/STAT signaling pathway.[1] Constitutive activation of the JAK/STAT pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.

Atopaxar has been identified as an inhibitor of JAK1 and JAK2, key upstream kinases in this pathway.[1] By inhibiting JAK1 and JAK2, Atopaxar prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. The inactivation of STAT3 leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins. This shift in the balance of apoptosis-regulating proteins ultimately triggers the intrinsic apoptotic cascade, culminating in the activation of executioner caspases, such as Caspase-3, and subsequent cell death.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma7.02[1]
K562Chronic Myelogenous Leukemia7.3[1]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)G1 Phase Arrest (%)Reference
A54910Significant Increase[1]

Note: Quantitative data on the specific percentage of apoptosis induction and precise changes in Bcl-2 and Caspase-3 protein levels following Atopaxar treatment are not extensively available in the public domain and would require specific experimental determination.

Signaling Pathway and Experimental Workflow

Atopaxar_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Atopaxar Atopaxar hydrochloride JAK JAK1/JAK2 Atopaxar->JAK Inhibition Receptor Cytokine Receptor Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Bcl2 Bcl-2 (Anti-apoptotic) CytoC Cytochrome c Bcl2->CytoC Inhibition of Release pSTAT3_n->Bcl2 Transcription Inhibition Gene Target Gene Transcription pSTAT3_n->Gene Activation Gene->Bcl2 Upregulation Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by inhibiting the JAK/STAT signaling pathway.

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with Atopaxar HCl (Varying Concentrations and Times) start->treatment annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin western Western Blotting (Bcl-2, Caspase-3) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis and Interpretation annexin->data_analysis western->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for assessing Atopaxar-induced apoptosis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for Atopaxar).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

2. Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.

  • Materials:

    • Cancer cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptosis-regulating proteins.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound, harvest, and lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising avenue for cancer therapy by inducing apoptosis through the inhibition of the JAK/STAT signaling pathway. The protocols and data presented here provide a foundation for researchers to further investigate its anti-cancer properties and potential clinical applications. Further studies are warranted to fully elucidate the quantitative effects of Atopaxar on apoptosis and its efficacy in a broader range of cancer models.

References

Application Notes and Protocols for Studying Smooth Muscle Cell Proliferation with Atopaxar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (SMC) proliferation is a key pathological event in the development of atherosclerosis and restenosis following vascular injury. Thrombin, a potent serine protease generated during coagulation, has been identified as a significant mitogen for SMCs. Its effects are primarily mediated through the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor. Atopaxar hydrochloride (formerly E5555) is a potent, selective, and orally active antagonist of the PAR-1 receptor.[1] By blocking the action of thrombin on PAR-1, Atopaxar has demonstrated potential in attenuating SMC proliferation, suggesting its therapeutic utility in vascular proliferative diseases.

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study and inhibit smooth muscle cell proliferation in vitro. Detailed protocols for primary SMC isolation, cell culture, proliferation assays, and protein analysis are provided, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound is a competitive and reversible antagonist of the PAR-1 receptor.[2] Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which exposes a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Atopaxar blocks this activation, thereby inhibiting the downstream signaling cascades that lead to cellular proliferation.

Data Presentation

The inhibitory effect of Atopaxar on smooth muscle cell proliferation has been quantified in several studies. The following table summarizes the key quantitative data regarding the efficacy of Atopaxar in inhibiting thrombin-induced SMC proliferation.

Cell TypeAgonistAtopaxar (E5555) IC50Reference
Rat Aortic Smooth Muscle CellsThrombin0.16 µM[1]
Rat Aortic Smooth Muscle CellsThrombin Receptor-Activating Peptide (TRAP)0.038 µM[1]
Human Aortic Smooth Muscle CellsThrombin (0.3 units/ml)0.028 µM[1]
Human Aortic Smooth Muscle CellsThrombin (3 units/ml)0.079 µM[1]

Signaling Pathway

The signaling pathway initiated by thrombin binding to PAR-1 on smooth muscle cells is a complex cascade involving multiple downstream effectors. Atopaxar, by blocking PAR-1, inhibits this entire pathway.

Thrombin-PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Atopaxar Atopaxar Atopaxar->PAR1 Inhibition G_protein Gq / Gi PAR1->G_protein PKC PKC G_protein->PKC cSrc c-Src PKC->cSrc PI3K PI3K cSrc->PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Transcription_Factors AP-1 / NF-κB ERK->Transcription_Factors Gene_Expression Gene Expression (PCNA, Cyclin D1) Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation

Thrombin-PAR-1 signaling pathway in smooth muscle cells.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on smooth muscle cell proliferation.

Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs) from Rodent Aorta

This protocol describes the enzymatic digestion method for isolating primary VSMCs.

Materials:

  • Thoracic aorta from rat or mouse

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile dissecting instruments

  • 70% Ethanol

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Sterilize the thoracic region with 70% ethanol.

  • Carefully dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.

  • Under a dissecting microscope, remove the surrounding adipose and connective tissue.

  • Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.

  • Mince the aortic tissue into small pieces (1-2 mm).

  • Transfer the minced tissue to a sterile conical tube containing an enzymatic digestion solution (e.g., DMEM with Collagenase Type II and Elastase).

  • Incubate at 37°C with gentle agitation for 1-2 hours.

  • Neutralize the enzymatic activity by adding DMEM with 10% FBS.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T25 flask.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Cells should be used between passages 3 and 8 for experiments.

Cell Synchronization

To ensure that the majority of cells are in the same phase of the cell cycle before inducing proliferation, synchronization is recommended.

Procedure:

  • Plate the VSMCs at the desired density for your experiment.

  • Once the cells have adhered (typically 24 hours), replace the complete culture medium with serum-free medium (DMEM with 1% Penicillin-Streptomycin).

  • Incubate the cells in serum-free medium for 24-48 hours to arrest them in the G0/G1 phase of the cell cycle.

Proliferation Assays

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Synchronized VSMCs in a 96-well plate

  • Thrombin (or other agonist)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • After synchronization, replace the serum-free medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM). Pre-incubate for 1 hour.

  • Add thrombin (e.g., 1-10 U/mL) to the wells to stimulate proliferation. Include control wells with no thrombin and no Atopaxar.

  • Incubate for 24-48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

Materials:

  • Synchronized VSMCs in a 96-well plate

  • Thrombin (or other agonist)

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate solution

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • During the last 2-4 hours of the incubation period, add BrdU labeling solution to each well.

  • Remove the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells with PBS.

  • Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot Analysis of Proliferative Markers

Western blotting can be used to assess the expression of key proteins involved in cell cycle progression, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.

Materials:

  • Treated VSMCs

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PCNA, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effect of Atopaxar on SMC proliferation.

Experimental_Workflow Isolate_SMC 1. Isolate and Culture Primary SMCs Synchronize 2. Synchronize Cells (Serum Starvation) Isolate_SMC->Synchronize Treat 3. Treat with Atopaxar and Thrombin Synchronize->Treat Assay 4. Perform Proliferation Assays Treat->Assay Western_Blot 5. Western Blot for Proliferative Markers Treat->Western_Blot Analyze 6. Data Analysis Assay->Analyze Western_Blot->Analyze

General experimental workflow.

Logical Relationships

The inhibitory effect of Atopaxar on SMC proliferation is based on a clear logical relationship between molecular interactions and cellular outcomes.

Logical_Relationship Thrombin_PAR1 Thrombin binds to PAR-1 Signaling_Cascade Intracellular signaling cascade is activated Thrombin_PAR1->Signaling_Cascade Atopaxar_Blocks Atopaxar blocks PAR-1 Atopaxar_Blocks->Signaling_Cascade Inhibition_of_Proliferation SMC proliferation is inhibited Atopaxar_Blocks->Inhibition_of_Proliferation Gene_Expression Proliferative gene expression increases Signaling_Cascade->Gene_Expression SMC_Proliferation Smooth muscle cell proliferation occurs Gene_Expression->SMC_Proliferation

Logical flow of Atopaxar's inhibitory action.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the thrombin-PAR-1 signaling axis in smooth muscle cell proliferation. The protocols and information provided herein offer a comprehensive resource for researchers to design and execute experiments aimed at understanding and potentially targeting vascular proliferative disorders. It is recommended to perform pilot studies to determine the optimal concentrations of Atopaxar and agonists for specific cell types and experimental conditions.

References

Application of Atopaxar in Photochemically-Induced Thrombosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (E5555) is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1] Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of thrombosis.[1] By inhibiting PAR-1, Atopaxar effectively blocks thrombin-mediated platelet activation and aggregation, a key process in the formation of arterial thrombi.[2] This document provides detailed application notes and protocols for the use of Atopaxar in a preclinical photochemically-induced thrombosis (PIT) model, a widely used method for evaluating the efficacy of antithrombotic agents.

The PIT model offers a reproducible and controlled method to induce endothelial injury and subsequent thrombus formation, mimicking aspects of arterial thrombosis.[3] This model is particularly relevant for studying PAR-1 antagonists as guinea pigs, a suitable species for this model, express PAR-1 on their platelets, similar to humans.[4]

Data Presentation

The following table summarizes the quantitative effects of orally administered Atopaxar on the time to thrombotic occlusion in a guinea pig model of photochemically-induced femoral artery thrombosis.

Treatment GroupDose (mg/kg)Time to Occlusion (minutes)Percent Increase in Time to Occlusion (vs. Control)
Control (Vehicle)-7-
Atopaxar30Significantly prolongedData not available
Atopaxar100Significantly prolongedData not available

Note: While the source indicates a significant prolongation in the time to occlusion at both 30 and 100 mg/kg doses, the exact mean times and statistical values were not provided.[4] One source mentioned an approximate 2-fold prolongation, but this was not tied to a specific dose.

Experimental Protocols

Photochemically-Induced Thrombosis (PIT) in the Guinea Pig Femoral Artery

This protocol describes the induction of arterial thrombosis in guinea pigs via a photochemical reaction, providing a platform to assess the antithrombotic effects of Atopaxar.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Atopaxar

  • Vehicle for Atopaxar (e.g., 0.5% methylcellulose)

  • Rose Bengal (10 mg/kg)

  • Anesthetic (e.g., sodium pentobarbital, 30 mg/kg, i.p.)

  • Saline solution

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Doppler flow probe

  • Green light source (wavelength: 540 nm)

  • Intravenous catheters

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Shave the hair from the inguinal region to expose the femoral artery.

    • Make a small incision and carefully dissect the femoral artery, separating it from the surrounding connective tissue.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration:

    • Administer Atopaxar or vehicle orally at the desired dose (e.g., 30 or 100 mg/kg) at a predetermined time before the induction of thrombosis (e.g., 1-2 hours).

  • Induction of Thrombosis:

    • Administer Rose Bengal (10 mg/kg) intravenously via a catheter.

    • Immediately after the injection of Rose Bengal, irradiate a segment of the exposed femoral artery with a green light source (540 nm).[3]

    • Continuously monitor the blood flow using the Doppler flow probe.

  • Endpoint Measurement:

    • The primary endpoint is the time to occlusion , defined as the time from the start of irradiation to the complete cessation of blood flow (as indicated by the Doppler flow probe).

    • In the control group, complete occlusion of the femoral artery is expected in approximately 7 minutes.[3]

  • Data Analysis:

    • Compare the time to occlusion in the Atopaxar-treated groups to the vehicle-treated control group.

    • Use appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Visualizations

Signaling Pathway of PAR-1 in Platelets

The following diagram illustrates the signaling cascade initiated by the activation of PAR-1 on platelets, which is the target of Atopaxar.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC GranuleSecretion Granule Secretion (ADP, TXA2) PKC->GranuleSecretion RhoA RhoA RhoGEF->RhoA ShapeChange Platelet Shape Change RhoA->ShapeChange Aggregation Platelet Aggregation ShapeChange->Aggregation GranuleSecretion->Aggregation PIT_Workflow start Start animal_prep Animal Preparation (Anesthesia, Femoral Artery Exposure) start->animal_prep drug_admin Oral Administration (Atopaxar or Vehicle) animal_prep->drug_admin flow_monitoring_start Initiate Blood Flow Monitoring (Doppler Probe) drug_admin->flow_monitoring_start thrombosis_induction Induce Thrombosis (Rose Bengal IV + Green Light Irradiation) flow_monitoring_start->thrombosis_induction flow_monitoring_continuous Continuous Blood Flow Monitoring thrombosis_induction->flow_monitoring_continuous occlusion Vessel Occlusion flow_monitoring_continuous->occlusion record_time Record Time to Occlusion occlusion->record_time analysis Data Analysis record_time->analysis end End analysis->end Atopaxar_MoA Atopaxar_Admin Atopaxar Administration (Oral) PAR1_Blockade PAR-1 Receptor Blockade on Platelets Atopaxar_Admin->PAR1_Blockade Thrombin_Inhibition Inhibition of Thrombin-Induced Platelet Activation PAR1_Blockade->Thrombin_Inhibition Reduced_Aggregation Reduced Platelet Aggregation Thrombin_Inhibition->Reduced_Aggregation Antithrombotic_Effect Antithrombotic Effect (Prolonged Time to Occlusion) Reduced_Aggregation->Antithrombotic_Effect

References

Troubleshooting & Optimization

Overcoming Atopaxar hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Atopaxar hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the hydrochloride salt form of Atopaxar, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] Like many small molecule drugs, Atopaxar and its salts can exhibit poor aqueous solubility, which can pose challenges for in vitro and in vivo experiments that require the compound to be in a clear, homogenous solution.

Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. What should I do?

Direct dissolution of this compound in aqueous buffers is often difficult due to its low water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental medium. Be aware that dilution of the DMSO stock into an aqueous buffer may still lead to precipitation if the final DMSO concentration is too low or the this compound concentration exceeds its solubility limit in the mixed solvent system.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution is a common issue. Here are a few strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.

  • Increase the DMSO concentration: A higher final concentration of DMSO in your medium can help maintain solubility. However, be mindful of the potential effects of DMSO on your cells, as it can be toxic at higher concentrations. It is advisable to run a vehicle control with the same final DMSO concentration.

  • Use a co-solvent system: For in vivo studies, and potentially for some in vitro applications, using a co-solvent system is highly recommended. These systems often include a combination of solvents like DMSO, PEG300, and surfactants like Tween-80 to improve solubility.

Q5: Are there established protocols for formulating this compound for in vivo studies?

Yes, several co-solvent formulations have been developed for the in vivo administration of Atopaxar. These formulations are designed to enhance the solubility and bioavailability of the compound. The following table summarizes some of these protocols. Note that these protocols were published for "Atopaxar" but are a strong starting point for its hydrochloride salt.

Solubility and Formulation Data

Formulation ComponentProtocol 1Protocol 2Protocol 3
Solvent 1 10% DMSO10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Solvent 3 5% Tween-80--
Solvent 4 45% Saline--
Achieved Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
Reference [3][3][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation or phase separation during preparation of a co-solvent formulation. Incomplete dissolution of the initial stock solution or improper mixing of solvents.Ensure the initial stock solution in DMSO is a clear solution before adding other co-solvents. Add each solvent sequentially and ensure the solution is homogenous before adding the next. Gentle heating and/or sonication can be used to aid dissolution.[3]
The compound crashes out of solution after a freeze-thaw cycle. The compound has limited stability in the prepared solvent system at freezing temperatures.It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution to minimize freeze-thaw cycles. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is suggested.[3]
Inconsistent experimental results. Potential precipitation of the compound in the experimental setup, leading to a lower effective concentration.Visually inspect your solutions for any signs of precipitation before use. Consider centrifuging your final diluted solution and using the supernatant for your experiment to ensure you are working with a fully dissolved compound.

Experimental Protocols

Protocol: Preparation of this compound for In Vivo Administration (Based on Protocol 1)

This protocol is adapted from a published method for Atopaxar and is a recommended starting point for this compound.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Aiding dissolution with gentle warming or sonication may be necessary.

  • In a separate sterile tube, add 400 µL of PEG300 for every 1 mL of final solution to be prepared.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 and mix until a clear solution is obtained.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.

Visualizations

This compound Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Co-solvent Formulation cluster_2 Quality Control A Weigh Atopaxar HCl B Add DMSO A->B C Vortex/Sonicate until clear B->C D 25 mg/mL Stock Solution C->D F Add Stock Solution to PEG300 D->F E Add PEG300 E->F G Add Tween-80 F->G H Add Saline G->H I Final 2.5 mg/mL Solution H->I J Visual Inspection for Clarity I->J

Caption: Workflow for preparing an this compound formulation.

This compound Mechanism of Action: PAR-1 Signaling Pathway Inhibition

G cluster_0 Platelet Cell Membrane PAR1 PAR-1 Receptor G_Protein G-Protein Signaling (Gq, G12/13) PAR1->G_Protein Thrombin Thrombin Activation Receptor Cleavage & Activation Thrombin->Activation Activation->PAR1 Platelet_Activation Platelet Aggregation & Degranulation G_Protein->Platelet_Activation Atopaxar Atopaxar HCl Atopaxar->Inhibition Inhibition->PAR1

Caption: Atopaxar HCl inhibits the PAR-1 signaling pathway.

References

Identifying potential off-target effects of Atopaxar hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of Atopaxar hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that cannot be explained by PAR-1 inhibition alone. What could be the cause?

A1: this compound has been reported to have off-target activity, most notably as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This inhibition can affect the JAK-STAT signaling pathway, which is involved in numerous cellular processes, including inflammation, immune response, cell growth, and differentiation. Unexplained cellular phenotypes could be a result of this off-target activity. We recommend performing a JAK/STAT signaling assay to investigate this possibility.

Q2: Our in vitro experiments show a decrease in cell viability at higher concentrations of this compound. Is this expected?

A2: Yes, this compound has been shown to inhibit the viability of certain cell lines, such as A549, with an IC50 of 7.02 μM.[1] This cytotoxic effect is likely linked to its off-target inhibition of essential cellular kinases like JAK1 and JAK2. It is advisable to determine the cytotoxic concentration range in your specific cell model using a standard cytotoxicity assay, such as the MTT assay.

Q3: We have noticed that this compound appears to interfere with our kinase assay, leading to inconsistent results. How can we troubleshoot this?

A3: Interference in kinase assays can arise from several factors. This compound, being a kinase inhibitor itself, might be directly inhibiting other kinases in your assay system. It is also possible that the compound interferes with the detection method of your assay (e.g., fluorescence or luminescence). We recommend running appropriate controls, such as performing the assay in the absence of the target kinase or using a different assay format, to identify the source of interference. A broad-spectrum kinase inhibitor like staurosporine can be used as a positive control for inhibition.

Q4: Clinical trial data mentions dose-dependent elevation of liver transaminases and QTc prolongation with Atopaxar. What are the potential mechanisms?

A4: The precise mechanisms for these clinical observations are not fully elucidated. The elevation of liver enzymes could suggest potential hepatotoxicity, which might be investigated in vitro using cytotoxicity assays on hepatic cell lines. The QTc prolongation is often associated with the blockade of the hERG potassium channel. It is recommended to evaluate the effect of this compound on the hERG channel using a patch-clamp assay to assess its potential for causing cardiac arrhythmia.

Data Summary

The following tables summarize the known on-target and off-target activities of this compound.

Table 1: On-Target and Off-Target Potency of this compound

TargetParameterValueCell LineReference
PAR-1IC5019 nMHuman Platelet MembranesMedChemExpress
JAK-STAT PathwayEC505.90 µMA549[1]
Cell ViabilityIC507.02 µMA549[1]

Experimental Protocols & Troubleshooting

Protocol 1: Investigating Off-Target JAK1/2 Inhibition

This protocol describes a method to assess the inhibitory activity of this compound on the JAK-STAT signaling pathway.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 JAK/STAT Pathway Analysis prep_cells Seed cells (e.g., A549) in a 96-well plate incubate_cells Incubate overnight to allow attachment prep_cells->incubate_cells prep_compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound or vehicle control prep_compound->treat_cells incubate_treatment Incubate for the desired duration (e.g., 24 hours) treat_cells->incubate_treatment lyse_cells Lyse cells to extract proteins western_blot Perform Western blot for p-STAT3, STAT3, p-JAK1, JAK1, p-JAK2, and JAK2 lyse_cells->western_blot data_analysis Quantify band intensities and calculate inhibition western_blot->data_analysis

Workflow for investigating JAK/STAT pathway inhibition.

Materials:

  • A549 cells (or other suitable cell line with active JAK-STAT signaling)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Primary antibodies against p-STAT3, STAT3, p-JAK1, JAK1, p-JAK2, and JAK2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Lysis: Wash the cells with cold PBS and then add 50 µL of lysis buffer to each well. Incubate on ice for 10 minutes.

  • Western Blot:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate the percent inhibition for each concentration of this compound and determine the EC50 value.

Troubleshooting:

IssuePossible CauseSolution
No or weak signal for phosphorylated proteinsLow basal JAK-STAT activity in the cell line.Stimulate the cells with a suitable cytokine (e.g., IL-6) to activate the pathway before adding the compound.
High background on Western blotInsufficient blocking or washing.Increase the blocking time and the number of washes. Use a different blocking agent.
Inconsistent resultsVariability in cell seeding or compound dilution.Ensure accurate cell counting and precise pipetting. Prepare fresh compound dilutions for each experiment.
Protocol 2: Assessing Potential Cytotoxicity

This protocol provides a general method for evaluating the cytotoxic effects of this compound using an MTT assay.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Workflow for assessing cytotoxicity using an MTT assay.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Troubleshooting:

IssuePossible CauseSolution
High background absorbanceContamination of reagents or culture medium.Use sterile, fresh reagents and medium. Include a blank well (medium only) for background subtraction.
Low signalInsufficient cell number or incubation time with MTT.Optimize the cell seeding density and increase the MTT incubation time.
Precipitate formation in MTT solutionMTT has come out of solution.Warm the MTT solution to 37°C and vortex to redissolve.
Protocol 3: Evaluating hERG Channel Blockade

This protocol outlines a whole-cell patch-clamp method to assess the inhibitory effect of this compound on the hERG potassium channel.

Signaling Pathway

G cluster_0 hERG Channel Function cluster_1 This compound Effect K_ion K+ ions hERG hERG Channel K_ion->hERG Efflux Repolarization Cardiac Action Potential Repolarization hERG->Repolarization Efflux QT_prolongation QT Prolongation hERG->QT_prolongation Inhibition leads to Atopaxar This compound Block Blockade Atopaxar->Block Block->hERG

Mechanism of hERG channel blockade by this compound.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal patch-clamp solutions

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation: Plate hERG-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 2-5 MΩ.

  • Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Compound Application: Perfuse the cell with the external solution containing different concentrations of this compound.

  • Data Acquisition: Record the hERG currents before and after the application of the compound.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition and determine the IC50 value.

Troubleshooting:

IssuePossible CauseSolution
Unstable sealPoor cell health or dirty coverslips.Use healthy, low-passage cells and ensure coverslips are clean.
No hERG currentLow expression of hERG channels.Use a cell line with higher hERG expression or a different voltage protocol to activate the channels.
Run-down of currentThe current amplitude decreases over time.Allow the cell to stabilize after achieving whole-cell configuration before starting the recording. Use an internal solution that helps maintain channel activity.

References

How to prevent Atopaxar hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atopaxar hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

Atopaxar is a potent and reversible antagonist of the protease-activated receptor-1 (PAR-1), which plays a key role in thrombin-mediated platelet activation. It is often formulated as a hydrochloride salt to improve its biopharmaceutical properties. However, like many hydrochloride salts of weakly basic compounds, this compound can be prone to precipitation in aqueous solutions, particularly under certain pH and temperature conditions. This can impact the accuracy and reproducibility of in vitro assays and the efficacy of in vivo studies.

Q2: What are the primary causes of this compound precipitation in aqueous solutions?

The main reasons for this compound precipitation include:

  • pH Shifts: Atopaxar is a weakly basic drug. In acidic solutions, it exists predominantly in its more soluble protonated (salt) form. As the pH of the solution increases towards and beyond its pKa (approximately 6.61), the equilibrium shifts towards the unprotonated, less soluble free base form, which can then precipitate out of solution.

  • Disproportionation: This is a phenomenon where the hydrochloride salt of a weakly basic drug converts to its free base in the presence of moisture, leading to precipitation. This can be influenced by the presence of certain excipients.[1][2][3][4][5]

  • Common Ion Effect: The solubility of a sparingly soluble salt is reduced in a solution that contains an ion in common with the salt. In the case of this compound, the presence of a high concentration of chloride ions from other sources in the solution could potentially decrease its solubility.

Q3: How can I prevent the precipitation of this compound in my experiments?

Several strategies can be employed to prevent precipitation:

  • pH Control: Maintaining the pH of the aqueous solution well below the pKa of Atopaxar (e.g., pH 1.2 to 4.5) will keep the compound in its more soluble ionized form. The use of appropriate buffer systems is crucial.

  • Use of Co-solvents: Incorporating water-miscible organic solvents can significantly increase the solubility of poorly soluble compounds. Common co-solvents used in formulations include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and ethanol.[6]

  • Addition of Surfactants: Surfactants like Tween 80 can be used to enhance the dissolution and homogeneity of suspensions and prevent precipitation by forming micelles that encapsulate the drug molecules.[1][5]

  • Inclusion of Polymers: Polymers such as polyvinylpyrrolidone/vinyl acetate (PVP/VA) can act as precipitation inhibitors by preventing the nucleation and crystal growth of the free base.[1][5]

  • Temperature Control: For some hydrochloride salts, cooling the suspension to 2-8°C has been shown to successfully suppress disproportionation and precipitation.[1][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dissolving this compound in a neutral buffer (e.g., PBS pH 7.4). The pH of the buffer is above the pKa of Atopaxar, causing the conversion of the soluble hydrochloride salt to the insoluble free base.- Use a buffer with a lower pH (e.g., pH 1.2 HCl solution or a citrate buffer of pH 4.5).- If the experimental design requires a neutral pH, consider preparing a concentrated stock solution in an organic solvent (like DMSO) and then diluting it into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with your assay.
A clear solution of this compound becomes cloudy or forms a precipitate over time. This could be due to slow disproportionation of the salt to the free base, especially if the solution is stored at room temperature. It could also be due to a gradual pH shift in an unbuffered or weakly buffered solution.- Prepare fresh solutions for each experiment.- If storage is necessary, store the solution at a lower temperature (e.g., 2-8°C) to slow down the disproportionation process.[1][5]- Ensure your buffer has sufficient capacity to maintain the desired pH over the duration of the experiment.
Precipitation occurs when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer. The drug is precipitating out because the final concentration of the organic solvent is too low to maintain its solubility in the aqueous medium (a phenomenon known as "crashing out").- Decrease the initial concentration of the stock solution.- Increase the final concentration of the organic solvent in the aqueous buffer, if permissible for your experiment.- Add a surfactant (e.g., Tween 80) or a polymer (e.g., PVP/VA) to the aqueous buffer before adding the drug stock solution to help stabilize the compound.[1][5]
Variability in experimental results when using this compound solutions. This could be due to partial precipitation of the compound, leading to inconsistent concentrations in the solution.- Visually inspect your solutions for any signs of precipitation before each use.- If possible, filter the solution through a 0.22 µm filter before use to remove any undissolved particles or precipitates.- Consider quantifying the concentration of this compound in your solution using a validated analytical method like HPLC to ensure consistency.

Quantitative Data

While a comprehensive public dataset on the aqueous solubility of this compound across a wide range of pH and temperatures is not available, the following table summarizes the available information on its solubility in various solvent systems. Researchers are encouraged to determine the specific solubility in their experimental systems.

Solvent System Solubility Notes
DMSO≥ 50 mg/mL (94.76 mM)Sonication may be needed to aid dissolution.[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (4.74 mM)This is a common formulation for in vivo studies. The solution should be clear.[6]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.74 mM)Another in vivo formulation resulting in a clear solution.[6]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.74 mM)An oil-based formulation for in vivo use.[6]

Experimental Protocols

Experimental Protocol 1: Determination of pH-Solubility Profile of this compound

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Buffer solutions:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Phosphate buffered saline (PBS, pH 7.4)

  • Deionized water

  • Shaking incubator or water bath maintained at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • pH meter

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to separate vials containing each of the buffer solutions. The excess solid should be clearly visible.

    • Seal the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Analysis:

    • Carefully collect the clear supernatant and dilute it with the corresponding buffer to a concentration within the linear range of the analytical method.

    • Analyze the concentration of dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Measure the final pH of each saturated solution to confirm it has not changed significantly.

  • Data Reporting:

    • Report the solubility in mg/mL or molarity at each pH and temperature.

Experimental Protocol 2: Formulation of this compound using a Co-solvent System

Objective: To prepare a clear aqueous solution of this compound at a target concentration using a co-solvent system for in vitro or in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the powder in DMSO to create a concentrated stock solution. If needed, use a vortex mixer or sonication to aid dissolution.

  • Co-solvent Formulation (Example for a final concentration of 2 mg/mL):

    • In a sterile vial, add the required volume of the this compound stock solution in DMSO.

    • Sequentially add the other co-solvents. For the formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, the order of addition is important.[1]

    • First, add the PEG300 to the DMSO stock solution and mix thoroughly.

    • Next, add the Tween 80 and mix until the solution is homogeneous.

    • Finally, add the saline to reach the final volume and mix well.

  • Final Solution Check:

    • Visually inspect the final solution to ensure it is clear and free of any precipitates.

    • If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or decreasing the final drug concentration).

    • It is recommended to prepare this formulation fresh before each experiment. If short-term storage is required, store at 4°C and visually inspect for any precipitation before use.[1]

Visualizations

precipitation_factors cluster_causes Factors Leading to Precipitation cluster_solutions Preventative Measures pH_Increase Increase in pH (above pKa) Precipitation Atopaxar HCl Precipitation pH_Increase->Precipitation Disproportionation Salt Disproportionation Disproportionation->Precipitation Temp_Decrease Decrease in Temperature Temp_Decrease->Precipitation Solvent_Change Poor Solvent Environment Solvent_Change->Precipitation pH_Control pH Control (Acidic Buffer) pH_Control->pH_Increase Co_Solvents Use of Co-solvents (e.g., DMSO, PEG300) Co_Solvents->Solvent_Change Surfactants Addition of Surfactants (e.g., Tween 80) Surfactants->Disproportionation Polymers Inclusion of Polymers (e.g., PVP/VA) Polymers->Disproportionation Temp_Control Temperature Control (e.g., Cooling) Temp_Control->Temp_Decrease

Caption: Factors causing Atopaxar HCl precipitation and corresponding preventative strategies.

experimental_workflow start Start: Determine pH-Solubility Profile prep_buffers Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 7.4) start->prep_buffers add_drug Add Excess Atopaxar HCl to each buffer prep_buffers->add_drug equilibrate Equilibrate for 24-48h at constant temperature add_drug->equilibrate sample Sample Supernatant equilibrate->sample centrifuge Centrifuge to remove solids sample->centrifuge analyze Analyze Concentration (HPLC or UV-Vis) centrifuge->analyze end End: pH-Solubility Profile Data analyze->end

Caption: Experimental workflow for determining the pH-solubility profile of this compound.

References

Technical Support Center: Atopaxar Hydrochloride and Liver Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Atopaxar hydrochloride and encountering liver function abnormalities in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing elevated liver enzymes (ALT/AST) in our preclinical models treated with this compound. Is this a known effect?

A1: Yes, transient elevations in liver transaminases, particularly alanine aminotransferase (ALT), have been documented as a notable off-target effect of this compound in clinical trials.[1][2] These elevations were reported to be more frequent with higher doses of the compound.[1][2] In the LANCELOT-CAD trial, elevations in ALT greater than three and five times the upper limit of normal (ULN) were observed more frequently with Atopaxar treatment compared to placebo, especially at higher doses.[1][2]

Q2: What is the time course of these liver enzyme elevations?

A2: In clinical studies, the elevations in liver enzymes most commonly occurred around week 8 of treatment and showed a tendency to be transient.[1] It is crucial to establish a time-course in your specific experimental model by collecting samples at multiple time points post-treatment.

Q3: Has a definitive mechanism for Atopaxar-induced liver function abnormalities been established?

A3: As of the latest available data, the precise molecular mechanism for Atopaxar-induced hepatotoxicity has not been fully elucidated. Phase III clinical trials for Atopaxar were not pursued, limiting the extent of mechanistic investigation.[2] However, research into the broader class of Protease-Activated Receptor-1 (PAR-1) antagonists suggests potential involvement of cellular apoptosis and survival signaling pathways.[3] It is hypothesized that off-target effects or the modulation of PAR-1 signaling in liver cells could disrupt normal cellular processes.

Q4: Our research involves investigating the signaling pathways affected by Atopaxar. Where should we start in the context of hepatotoxicity?

A4: Based on general principles of drug-induced liver injury (DILI) and related PAR-1 antagonist research, initial investigation into apoptotic pathways would be a logical starting point. Key markers to investigate include caspase activation (e.g., Caspase-3), Bcl-2 family protein expression, and TUNEL staining of liver tissue. Furthermore, exploring cell survival signaling, such as the ERK 1/2 pathway, could provide valuable insights, as its modulation has been observed with other PAR-1 antagonists in the context of liver injury.[3]

Q5: We are seeing signs of liver injury. What are the recommended steps to confirm and characterize this in our non-clinical experiments?

A5: A multi-faceted approach is recommended. First, confirm the elevation of liver enzymes (ALT, AST) and also measure markers of cholestasis (e.g., alkaline phosphatase, total bilirubin). Second, perform histopathological analysis of liver tissue to identify the nature and extent of cellular damage, such as necrosis, apoptosis, or steatosis. Finally, consider in vitro assays using primary hepatocytes or liver-derived cell lines to assess direct cytotoxicity, mitochondrial dysfunction, or the formation of reactive metabolites.

Troubleshooting Guide: Investigating Elevated Liver Enzymes

If you have unexpectedly high liver enzyme readings in your experimental models, follow this guide to systematically investigate the issue.

Data Presentation: Summary of Clinical Findings on Liver Function

The following table summarizes the incidence of elevated Alanine Aminotransferase (ALT) levels observed in the LANCELOT-CAD phase II clinical trial. This data can serve as a reference for the potential dose-dependent effects of Atopaxar.

ParameterPlaceboAtopaxar 50 mgAtopaxar 100 mgAtopaxar 200 mg
ALT > 3x Upper Limit of Normal (ULN) PresentMore FrequentMore FrequentMost Frequent
ALT > 5x Upper Limit of Normal (ULN) PresentMore FrequentMore FrequentMost Frequent
Data derived from the description of Table 3 in the LANCELOT-CAD trial publication.[1][2] Note: The publication states a dose-dependent increase in frequency but does not provide specific percentages in the accessible text.

Experimental Protocols

Protocol for Assessment of Serum Liver Enzymes

Objective: To quantify the levels of key liver enzymes in serum samples from experimental models.

Methodology:

  • Sample Collection: Collect whole blood from animals at predetermined time points (e.g., baseline, 2, 4, 8, and 12 weeks of treatment).

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).

  • Enzyme Analysis: Use commercially available colorimetric or enzymatic assay kits for the quantitative determination of:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Alkaline Phosphatase (ALP)

  • Spectrophotometry: Measure the absorbance at the wavelength specified by the kit manufacturer using a microplate reader.

  • Calculation: Calculate the enzyme concentration based on the standard curve generated from the kit's calibrators. Express results in Units per Liter (U/L).

Protocol for Histopathological Analysis of Liver Tissue

Objective: To qualitatively assess cellular and structural changes in the liver.

Methodology:

  • Tissue Harvesting: At the experimental endpoint, euthanize the animal and immediately perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

  • Fixation: Excise a section of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology, inflammation, and necrosis assessment.

    • TUNEL Staining: To detect apoptotic cells by labeling the terminal end of nucleic acids.

  • Microscopy: Examine the stained slides under a light microscope. A board-certified veterinary pathologist should perform a blinded evaluation of the slides, scoring for features such as hepatocellular necrosis, apoptosis, inflammation, and steatosis.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway for PAR-1 Antagonist-Induced Hepatotoxicity

The following diagram illustrates a potential, though not definitively proven for Atopaxar, signaling cascade leading to liver cell injury. It is based on general mechanisms of drug-induced liver injury and findings from other PAR-1 antagonists.

G cluster_0 Hepatocyte Atopaxar This compound PAR1 PAR-1 Receptor Atopaxar->PAR1 Antagonism OffTarget Off-Target Effects (e.g., Mitochondrial Stress) Atopaxar->OffTarget ERK ERK 1/2 Pathway PAR1->ERK Inhibition of Survival Signal? Apoptosis Apoptotic Cascade (Caspase Activation) OffTarget->Apoptosis Induction Survival Cell Survival Signals ERK->Survival Survival->Apoptosis Inhibition Injury Hepatocellular Injury & Enzyme Release (ALT/AST) Apoptosis->Injury

Caption: Hypothesized mechanism of Atopaxar-induced liver injury.

Experimental Workflow for Investigating Liver Function Abnormalities

This diagram outlines the logical steps a researcher should take when investigating observed hepatotoxicity.

G start Observation: Elevated Liver Enzymes in vivo serum Step 1: Confirm & Quantify Serum Markers (ALT, AST, ALP, Bili) start->serum histo Step 2: Histopathology (H&E, TUNEL Staining) serum->histo invitro Step 3: In Vitro Mechanistic Assays (Hepatocyte Culture) histo->invitro cyto Cytotoxicity Assay (LDH Release) invitro->cyto mito Mitochondrial Function Assay (e.g., MTT, Seahorse) invitro->mito ros Reactive Oxygen Species (ROS) Assay invitro->ros pathway Step 4: Signaling Pathway Analysis (Western Blot, qPCR for Apoptotic & Survival Markers) invitro->pathway conclusion Conclusion: Characterize Hepatotoxic Profile pathway->conclusion

Caption: Troubleshooting workflow for experimental hepatotoxicity.

References

Technical Support Center: Atopaxar Hydrochloride and QTc Prolongation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing QTc prolongation associated with Atopaxar hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2][3] It functions by inhibiting thrombin-mediated platelet activation, a key process in the formation of blood clots.[4]

Q2: What is the evidence linking this compound to QTc prolongation?

Phase II clinical trials, specifically the LANCELOT-ACS and LANCELOT-CAD studies, demonstrated a dose-dependent prolongation of the QTc interval in patients receiving higher doses of Atopaxar.[1][2][3][5][6] This observation was a contributing factor in the decision not to proceed with Phase III trials.

Q3: What is the proposed mechanism for Atopaxar-induced QTc prolongation?

The exact mechanism is not fully elucidated. However, PAR-1 activation is known to couple to Gαq, Gα12/13, and Gαi signaling pathways. Activation of Gαq can lead to an increase in intracellular calcium concentrations. Alterations in intracellular calcium can modulate the function of various cardiac ion channels, including potassium channels responsible for cardiac repolarization (e.g., the hERG channel). It is hypothesized that Atopaxar, by modulating PAR-1 signaling, may indirectly affect these ion channels, leading to a delay in ventricular repolarization and subsequent QTc prolongation.

Q4: What are the regulatory guidelines for assessing drug-induced QTc prolongation?

The primary regulatory guidelines are the International Council for Harmonisation (ICH) S7B (non-clinical) and E14 (clinical). These guidelines recommend a combination of in vitro and in vivo studies to assess a drug's potential to cause QTc prolongation. Key non-clinical assays include the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, while clinical assessment often involves a Thorough QT (TQT) study.

Quantitative Data Summary

The following tables summarize the quantitative data on QTc prolongation from the LANCELOT-ACS and LANCELOT-CAD clinical trials.

Table 1: QTc Interval Data from the LANCELOT-ACS Trial [3]

Treatment GroupMean QTc (msec)
Placebo409.4
Atopaxar 50 mg410.9
Atopaxar 100 mg414.4
Atopaxar 200 mg417.8

Table 2: QTc Interval Data from the LANCELOT-CAD Trial [1]

Treatment GroupMean QTc (msec)Percentage of Patients with >30 msec QTc Prolongation from Baseline
Placebo4154.6%
Atopaxar 50 mg4108.3%
Atopaxar 100 mg41610.2%
Atopaxar 200 mg414Not Reported

Experimental Protocols

In Vitro hERG Assay

Objective: To assess the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Technique: Automated patch-clamp electrophysiology.

  • Procedure:

    • Cells are cultured to an appropriate confluency and harvested.

    • A cell suspension is prepared in an extracellular solution.

    • The automated patch-clamp system captures individual cells and forms a giga-seal.

    • Whole-cell configuration is established.

    • hERG currents are elicited by a specific voltage-clamp protocol (e.g., a step to +20 mV for 2-5 seconds followed by a repolarizing step to -50 mV to elicit a tail current).

    • After a stable baseline recording, cells are perfused with increasing concentrations of this compound.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.

    • The effect of each concentration on the hERG tail current amplitude is measured.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated.

In Vivo ECG Monitoring in a Conscious Animal Model

Objective: To evaluate the effect of this compound on the QTc interval in a conscious, freely moving animal model (e.g., dog, non-human primate).

Methodology:

  • Animal Model: Beagle dogs are a commonly used model for cardiovascular safety assessment.

  • Technique: Surgical implantation of a radiotelemetry transmitter.

  • Procedure:

    • Surgical Implantation: Under sterile conditions and appropriate anesthesia, a telemetry transmitter is surgically implanted. The body of the transmitter is typically placed in the abdominal cavity, and the ECG leads are positioned to obtain a clear and stable signal.

    • Recovery: A post-operative recovery period of at least one week is allowed.

    • Acclimatization: Animals are acclimated to the study environment to minimize stress-related cardiovascular changes.

    • Baseline Recording: Baseline ECG data is continuously recorded for at least 24 hours prior to dosing.

    • Dosing: this compound is administered orally at various dose levels. A vehicle control group is also included.

    • ECG Recording: Continuous ECG recordings are collected for a specified period post-dosing (e.g., 24-48 hours).

  • Data Analysis:

    • The QT interval is measured from the onset of the QRS complex to the end of the T wave.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's correction, though individual correction factors are preferred).

    • The change in QTc from baseline is calculated for each dose group and compared to the vehicle control.

Troubleshooting Guides

In Vitro hERG Assay
IssuePotential Cause(s)Recommended Solution(s)
High variability in IC50 values - Inconsistent cell passage number- Temperature fluctuations- Instability of the test compound in solution- Use cells within a defined passage number range.- Maintain a stable recording temperature (e.g., 35-37°C).- Prepare fresh compound solutions for each experiment.
False positive results (hERG inhibition at low concentrations) - Compound precipitation at high concentrations- Non-specific binding to the patch-clamp apparatus- Visually inspect solutions for precipitation.- Use a lower concentration range.- Include a vehicle control with the same solvent concentration.
False negative results (no hERG inhibition when expected) - Inactive compound (degradation)- Low compound concentration reaching the cells- Verify compound integrity.- Ensure proper perfusion and solution exchange in the patch-clamp system.
In Vivo ECG Monitoring
IssuePotential Cause(s)Recommended Solution(s)
Noisy ECG signal - Poor electrode placement- Animal movement artifacts- Ensure secure and appropriate placement of ECG leads during surgery.- Allow for adequate acclimatization to minimize stress-induced movement.
Inaccurate QTc measurements - Incorrect T-wave end detection- Inappropriate heart rate correction formula- Use validated software for automated T-wave detection and manually verify a subset of recordings.- Use an individual animal-specific QT-RR correction factor if possible.
High inter-animal variability - Stress or excitement in the animals- Differences in drug absorption and metabolism- Ensure a calm and consistent study environment.- Increase the number of animals per group to improve statistical power. Correlate QTc changes with plasma concentrations of Atopaxar.

Visualizations

G cluster_0 This compound cluster_1 PAR-1 Signaling Pathway cluster_2 Cardiac Repolarization Atopaxar Atopaxar PAR1 PAR-1 Receptor Atopaxar->PAR1 Inhibits Gq Gαq PAR1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Increased Intracellular Ca²⁺ IP3->Ca IonChannels Cardiac Ion Channels (e.g., hERG K⁺ Channel) Ca->IonChannels Modulates Repolarization Delayed Ventricular Repolarization IonChannels->Repolarization Leads to QTc QTc Prolongation Repolarization->QTc

Caption: Proposed signaling pathway for Atopaxar-induced QTc prolongation.

G start Start: Assess QTc Prolongation Risk of Atopaxar Analog in_vitro In Vitro hERG Assay start->in_vitro in_vivo In Vivo ECG Telemetry Study start->in_vivo ic50 Determine IC50 in_vitro->ic50 qtc_change Measure ΔQTc from Baseline in_vivo->qtc_change risk_assessment Integrated Risk Assessment ic50->risk_assessment qtc_change->risk_assessment low_risk Low Risk: Proceed with Development risk_assessment->low_risk  IC50 > 30x Cmax and  No significant ΔQTc high_risk High Risk: Consider Lead Optimization or Discontinuation risk_assessment->high_risk  IC50 < 30x Cmax or  Significant ΔQTc

Caption: Experimental workflow for assessing QTc prolongation risk.

References

Minimizing bleeding complications in Atopaxar hydrochloride studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing bleeding complications in studies involving Atopaxar hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering a step-by-step approach to resolution.

Issue 1: Unexpected High Incidence of Bleeding in Preclinical In Vivo Models (e.g., tail transection model)

  • Question: We are observing a significantly higher rate of bleeding in our animal models treated with this compound than anticipated. What could be the cause, and how can we troubleshoot this?

  • Answer:

    • Verify Dosing and Formulation:

      • Double-check the concentration of your this compound stock solution.

      • Ensure the vehicle used for dissolution is appropriate and consistent across all experimental groups.

      • Confirm the accuracy of the administered dose based on the animals' body weight.

    • Evaluate Animal Strain and Health:

      • Be aware that different rodent strains can have varying baseline hemostatic responses. Ensure you are using a consistent strain.[1][2]

      • Rule out any underlying health issues in the animals that could affect coagulation, such as infections or liver abnormalities.

    • Standardize Surgical Procedure:

      • Ensure the tail transection is performed at a consistent location and depth.[1][3] Variations can significantly impact bleeding time.

      • Maintain a constant temperature of the saline in which the tail is immersed, as temperature can affect bleeding.[3]

    • Consider Co-administered Medications:

      • If Atopaxar is being administered with other agents (e.g., other antiplatelet drugs or anticoagulants), consider the potential for synergistic effects on bleeding. A dose-reduction of one or both agents may be necessary.

    • Review Literature for Dose-Response:

      • Consult preclinical studies of Atopaxar or other PAR-1 antagonists to ensure your chosen dose is within a reported therapeutic range with acceptable bleeding risk.[4] Preclinical studies in guinea pigs showed that Atopaxar did not prolong bleeding time at even high doses.

Issue 2: High Variability in In Vitro Platelet Aggregation Assays

  • Question: Our platelet aggregation assay results with this compound are highly variable between runs. How can we improve the consistency of our data?

  • Answer:

    • Standardize Blood Collection and Handling:

      • Use a consistent anticoagulant (e.g., 3.2% sodium citrate).[5]

      • Ensure a clean venipuncture to avoid premature platelet activation.[6]

      • Process blood samples within a consistent and short timeframe after collection. Platelet function can decline over time.[5]

    • Optimize Platelet-Rich Plasma (PRP) Preparation:

      • Centrifuge whole blood at a consistent, low speed (e.g., 150-200 x g) for a defined duration to prepare PRP.[5]

      • Avoid disturbing the buffy coat when collecting the PRP.

    • Control Assay Conditions:

      • Maintain a constant temperature of 37°C in the aggregometer.[5]

      • Ensure a consistent stir bar speed in the cuvettes.

      • Use a consistent platelet count in the PRP for all experiments.

    • Agonist Concentration and Preparation:

      • Prepare fresh agonist solutions (e.g., thrombin, ADP, collagen) for each experiment.

      • Use a consistent concentration of the agonist that induces a submaximal response to better observe inhibitory effects.

    • Include Appropriate Controls:

      • Always run a vehicle control to establish a baseline aggregation response.

      • Use a known platelet inhibitor as a positive control to validate the assay's sensitivity.

Frequently Asked Questions (FAQs)

  • Question: What is the mechanism of action of this compound and how does it lead to an increased risk of bleeding?

  • Answer: Atopaxar is an orally active, selective, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][4] Thrombin, a potent platelet activator, cleaves and activates PAR-1 on platelets, initiating a signaling cascade that leads to platelet aggregation and thrombus formation.[7][8] By blocking the PAR-1 receptor, Atopaxar inhibits thrombin-mediated platelet activation.[7][9] This disruption of a key pathway in hemostasis can lead to an increased risk of bleeding.

  • Question: How does the bleeding risk of Atopaxar compare to other antiplatelet agents?

  • Answer: Clinical trial data suggests that Atopaxar may be associated with an increase in minor bleeding, but not necessarily major bleeding, when compared to placebo.[10][11] However, direct comparisons with other antiplatelet agents in head-to-head trials are limited. The LANCELOT-ACS trial showed no significant increase in major or minor bleeding with Atopaxar compared to placebo in patients with acute coronary syndromes.[12][13] The LANCELOT-CAD trial in patients with coronary artery disease did show a trend towards higher overall bleeding rates with Atopaxar.[3][5]

  • Question: What are the key parameters to monitor in preclinical studies to assess the bleeding risk of Atopaxar?

  • Answer: The most common in vivo parameter is the tail bleeding time.[3][14] In vitro, platelet aggregation assays using various agonists (thrombin, ADP, collagen) are crucial to determine the extent of platelet inhibition.[6][9] It is also advisable to monitor complete blood counts, particularly platelet counts, to rule out thrombocytopenia as a contributing factor to bleeding.[4]

  • Question: Are there any known reversal agents or strategies for Atopaxar-induced bleeding in a research setting?

  • Answer: There is no specific reversal agent for Atopaxar. In a preclinical research setting, if significant bleeding occurs, cessation of the drug is the primary step. In critical situations, transfusion of fresh platelets could be considered to restore hemostatic function, although the efficacy of this approach with PAR-1 inhibitors is still under investigation.[11][15]

Data Presentation

Table 1: Bleeding Complications in the LANCELOT-ACS Trial

Bleeding Endpoint (CURE Classification)Atopaxar (Combined Doses) (n=455)Placebo (n=138)P-value
Major or Minor Bleeding 3.1%2.2%0.63
Major Bleeding 1.8%0%0.12
Minor Bleeding 1.3%2.2%0.58

Data sourced from the LANCELOT-ACS trial.[6][12][13]

Table 2: Bleeding Complications in the LANCELOT-CAD Trial

Bleeding Endpoint (CURE Classification)Atopaxar (50 mg)Atopaxar (100 mg)Atopaxar (200 mg)PlaceboP for trend
Overall Bleeding 3.9%1.7%5.9%0.6%0.01

Data sourced from the LANCELOT-CAD trial.[3][5]

Experimental Protocols

1. Light Transmission Aggregometry (LTA)

  • Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.[5][6]

  • Methodology:

    • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.

    • PRP Preparation: Centrifuge the blood at 150-200 x g for 15 minutes at room temperature. Carefully collect the upper platelet-rich plasma layer.

    • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma, which will be used as a blank.

    • Assay Procedure:

      • Pre-warm PRP and PPP samples to 37°C.

      • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

      • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

      • Add a stir bar to a new cuvette containing PRP and place it in the heating block of the aggregometer.

      • Add the desired concentration of this compound or vehicle control and incubate for a specified time.

      • Add a platelet agonist (e.g., thrombin, ADP) to initiate aggregation.

      • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Data Analysis: The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.

2. In Vivo Tail Bleeding Time Assay

  • Principle: This assay measures the time it takes for bleeding to stop after a standardized transection of a mouse's tail. It provides a global assessment of in vivo hemostasis.[1][3]

  • Methodology:

    • Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

    • Procedure:

      • Place the mouse in a restraining device.

      • Immerse the tail in a tube containing saline pre-warmed to 37°C.

      • Using a sterile scalpel, transect the tail at a consistent distance from the tip (e.g., 3 mm).

      • Immediately start a stopwatch.

      • Observe the tail for the cessation of bleeding, defined as the absence of bleeding for at least 30 seconds.

      • Record the time to bleeding cessation.

    • Data Analysis: Compare the mean bleeding times between the Atopaxar-treated group and the vehicle control group.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleaves & Activates Atopaxar Atopaxar Hydrochloride Atopaxar->PAR1 Blocks G_protein G-protein Activation PAR1->G_protein Activates Signaling Downstream Signaling G_protein->Signaling Aggregation Platelet Aggregation Signaling->Aggregation

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis prp Prepare Platelet-Rich Plasma (PRP) incubation Incubate PRP with Atopaxar or Vehicle prp->incubation lta Perform Light Transmission Aggregometry (LTA) incubation->lta compare_agg Compare Platelet Aggregation (%) lta->compare_agg dosing Administer Atopaxar or Vehicle to Animals bleeding_assay Perform Tail Bleeding Time Assay dosing->bleeding_assay compare_bleed Compare Bleeding Time (seconds) bleeding_assay->compare_bleed risk_assessment Assess Bleeding Risk compare_agg->risk_assessment compare_bleed->risk_assessment

Caption: Experimental workflow for assessing bleeding risk.

Troubleshooting_Bleeding start Unexpected Bleeding Event Observed check_dose Verify Atopaxar Dose and Formulation start->check_dose dose_correct Dose Correct? check_dose->dose_correct re_administer Correct Dose and Re-administer dose_correct->re_administer No check_procedure Review Experimental Procedure dose_correct->check_procedure Yes re_administer->check_procedure procedure_ok Procedure Standardized? check_procedure->procedure_ok standardize Standardize Procedure (e.g., surgical technique) procedure_ok->standardize No check_coadmin Co-administered Agents? procedure_ok->check_coadmin Yes standardize->check_coadmin reduce_dose Consider Dose Reduction of Co-administered Agent check_coadmin->reduce_dose Yes consult_lit Consult Literature for Dose-Response Data check_coadmin->consult_lit No reduce_dose->consult_lit end Continue Experiment with Adjusted Protocol consult_lit->end

Caption: Decision tree for troubleshooting unexpected bleeding.

References

Validation & Comparative

Head-to-Head Comparison of PAR-1 Antagonists: Atopaxar vs. Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and clinical profiles of two key Protease-Activated Receptor-1 (PAR-1) antagonists.

This guide provides a detailed comparison of Atopaxar and Vorapaxar, two prominent orally active antagonists of the Protease-Activated Receptor-1 (PAR-1). Thrombin, the most potent activator of platelets, exerts its effects primarily through the PAR-1 receptor, making it a critical target for antiplatelet therapy in the prevention of atherothrombotic events.[1] This document summarizes key preclinical and clinical data, outlines experimental methodologies for their evaluation, and visualizes the complex signaling pathways involved.

Executive Summary

Atopaxar and Vorapaxar are both competitive antagonists of the PAR-1 receptor, effectively inhibiting thrombin-mediated platelet aggregation.[1][2] Vorapaxar, a derivative of the natural product himbacine, is a reversible antagonist with a very long half-life, leading to effectively irreversible action in clinical practice.[3][4] It is approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).[4] Atopaxar is a synthetically derived, reversible PAR-1 antagonist with a shorter half-life compared to Vorapaxar.[1] Its development has been discontinued, but its pharmacological profile and clinical trial data provide a valuable point of comparison.[5] An indirect meta-analysis of clinical trial data has suggested that Atopaxar might be associated with a better efficacy and safety profile concerning major adverse cardiovascular events (MACE) and bleeding risk compared to Vorapaxar.[6]

Pharmacological Profile

The pharmacological characteristics of Atopaxar and Vorapaxar determine their distinct clinical profiles. Vorapaxar's long half-life ensures sustained platelet inhibition, while Atopaxar's shorter half-life could offer advantages in situations requiring rapid reversal of its antiplatelet effect.

ParameterAtopaxarVorapaxar
Mechanism of Action Reversible, competitive antagonist of PAR-1Reversible, competitive antagonist of PAR-1[3]
Binding Affinity (Ki) Not explicitly reported in reviewed sources8.1 nM[2]
IC50 (Thrombin-induced platelet aggregation) 160 nM[7]47 nM[7]
IC50 (TRAP-induced platelet aggregation) 38 nM[7]Not explicitly reported in reviewed sources
Reversibility Reversible[1]Reversible, but with a long half-life making it effectively irreversible[3]
Half-life ~23 hours[1]Effective half-life of 3-4 days; terminal half-life of 8 days[4]
Metabolism Not detailed in reviewed sourcesPrimarily via CYP3A4 and CYP2J2[8]

Clinical Efficacy and Safety

Clinical development for Atopaxar progressed to Phase II trials (LANCELOT-CAD and LANCELOT-ACS), while Vorapaxar has undergone extensive Phase III evaluation (TRA 2°P-TIMI 50) and gained regulatory approval.

Atopaxar Clinical Trial Data (LANCELOT Trials)

The LANCELOT (Lessons from Antagonizing the Cellular Effect of Thrombin) trials evaluated the safety and tolerability of Atopaxar in patients with coronary artery disease (CAD) and acute coronary syndrome (ACS).

EndpointLANCELOT-CAD (Stable CAD)[9]LANCELOT-ACS (Acute Coronary Syndrome)[10]
Primary Endpoint Safety and tolerability (Bleeding events)Safety and tolerability (Bleeding events)
Major Bleeding No significant increase compared to placebo.Numerically higher but not statistically significant increase compared to placebo.
Minor Bleeding Trend towards increased minor bleeding with higher doses.No significant difference compared to placebo.
MACE (CV death, MI, stroke) Numerically lower in the Atopaxar group, but not statistically significant.No significant difference compared to placebo.
Adverse Events Dose-dependent transient elevation in liver transaminases and QTc prolongation.[9]Dose-dependent transient elevation in liver transaminases and QTc prolongation.[10]
Vorapaxar Clinical Trial Data (TRA 2°P-TIMI 50 Trial)

The TRA 2°P-TIMI 50 trial was a large-scale, multinational, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of Vorapaxar in patients with a history of atherosclerotic disease.

EndpointTRA 2°P-TIMI 50[4]
Primary Efficacy Endpoint (CV death, MI, or stroke) Significantly reduced in the Vorapaxar group compared to placebo.
Primary Safety Endpoint (Moderate or severe bleeding) Significantly increased in the Vorapaxar group compared to placebo.
Intracranial Hemorrhage (ICH) Increased risk, particularly in patients with a history of stroke.
Net Clinical Outcome (Efficacy and safety composite) Favorable for Vorapaxar in patients with a history of MI and no prior stroke or TIA.

Experimental Protocols

The following sections describe standardized experimental protocols for assessing the key pharmacological properties of PAR-1 antagonists.

PAR-1 Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a compound for the PAR-1 receptor using a radioligand binding assay.

Objective: To quantify the affinity of Atopaxar and Vorapaxar for the human PAR-1 receptor.

Materials:

  • Human platelet membranes (source of PAR-1)

  • Radioligand: [3H]-haTRAP (a high-affinity thrombin receptor activating peptide analog)

  • Test compounds: Atopaxar and Vorapaxar at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)

  • Wash buffer (Binding buffer without BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine human platelet membranes, [3H]-haTRAP at a concentration near its Kd, and varying concentrations of the test compound (Atopaxar or Vorapaxar). Include control wells with no test compound (total binding) and wells with an excess of non-radiolabeled haTRAP (non-specific binding).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of PAR-1 antagonists on platelet aggregation.

Objective: To determine the IC50 of Atopaxar and Vorapaxar for the inhibition of thrombin-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

  • Agonist: Thrombin or Thrombin Receptor Activating Peptide (TRAP).

  • Test compounds: Atopaxar and Vorapaxar at various concentrations.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[11]

  • Baseline Calibration: Calibrate the aggregometer using PRP (0% light transmission) and PPP (100% light transmission).

  • Incubation with Inhibitor: Add a known volume of PRP to a cuvette and incubate with various concentrations of the test compound (Atopaxar or Vorapaxar) or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add the agonist (thrombin or TRAP) to the cuvette to induce platelet aggregation.

  • Measurement: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximum aggregation, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PAR-1 signaling pathway and a typical experimental workflow for evaluating PAR-1 antagonists.

PAR-1 Signaling Pathway

Activation of the PAR-1 receptor by thrombin initiates a complex cascade of intracellular signaling events mediated by heterotrimeric G proteins (Gαq, Gα12/13, Gαi) and β-arrestin.

PAR1_Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_alpha_q Gαq PAR1->G_alpha_q Activates G_alpha_12_13 Gα12/13 PAR1->G_alpha_12_13 Activates G_alpha_i Gαi PAR1->G_alpha_i Activates beta_arrestin β-Arrestin PAR1->beta_arrestin Recruits PLC Phospholipase C (PLC) G_alpha_q->PLC RhoGEF RhoGEF G_alpha_12_13->RhoGEF AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits ERK ERK beta_arrestin->ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Platelet_Activation cAMP ↓ cAMP AC->cAMP cAMP->Platelet_Activation ERK->Platelet_Activation Atopaxar_Vorapaxar Atopaxar / Vorapaxar Atopaxar_Vorapaxar->PAR1 Inhibits

Caption: Simplified PAR-1 signaling cascade in platelets.

Experimental Workflow for PAR-1 Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of novel PAR-1 antagonists.

Experimental_Workflow Start Compound Synthesis (Atopaxar/Vorapaxar) Preclinical Preclinical Evaluation Start->Preclinical Binding_Assay Receptor Binding Assay (Determine Ki) Preclinical->Binding_Assay Aggregation_Assay Platelet Aggregation Assay (Determine IC50) Preclinical->Aggregation_Assay Animal_Models Animal Models of Thrombosis (Efficacy & Safety) Preclinical->Animal_Models Clinical_Trials Clinical Trials Binding_Assay->Clinical_Trials Aggregation_Assay->Clinical_Trials Animal_Models->Clinical_Trials Phase_I Phase I (Safety, PK/PD in healthy volunteers) Clinical_Trials->Phase_I Phase_II Phase II (Dose-ranging, efficacy & safety in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy & safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval

Caption: Drug development workflow for PAR-1 antagonists.

Conclusion

Both Atopaxar and Vorapaxar have demonstrated potent antagonism of the PAR-1 receptor, a key pathway in thrombin-induced platelet aggregation. Vorapaxar's long half-life and proven efficacy in a large Phase III trial have led to its clinical use in specific patient populations, despite an increased risk of bleeding. Atopaxar, with its shorter half-life, showed promise in Phase II trials but was associated with off-target effects that halted its development. The comparative data presented in this guide highlight the distinct pharmacological and clinical profiles of these two PAR-1 antagonists, providing valuable insights for researchers and clinicians in the field of antiplatelet therapy. The continued exploration of PAR-1 antagonism holds potential for the development of novel antithrombotic agents with improved efficacy and safety profiles.

References

Efficacy of Atopaxar Hydrochloride in Phase II Clinical Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Atopaxar hydrochloride, an investigational oral protease-activated receptor-1 (PAR-1) antagonist, based on data from its Phase II clinical development program. The primary focus is on the LANCELOT-ACS (Lessons from Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes) and LANCELOT-CAD (Coronary Artery Disease) trials. This document compares Atopaxar's performance with placebo and provides context with data from a similar PAR-1 antagonist, Vorapaxar, to offer a thorough evaluation for researchers and drug development professionals.

Mechanism of Action: Targeting the Thrombin Receptor

Atopaxar is a reversible, orally active small-molecule inhibitor of the PAR-1 receptor, the primary receptor for thrombin on human platelets.[1] Thrombin is the most potent activator of platelets and plays a crucial role in the formation of thrombi, particularly in the context of acute coronary syndromes (ACS) and coronary artery disease (CAD).[2] By blocking the PAR-1 receptor, Atopaxar inhibits thrombin-mediated platelet aggregation without interfering with other platelet activation pathways, such as those mediated by ADP or collagen.[1] This targeted mechanism of action holds the potential for reducing thrombotic events with a potentially favorable bleeding profile compared to broader-acting antiplatelet agents.

PAR-1 Signaling Pathway

The following diagram illustrates the signaling pathway of the PAR-1 receptor and the point of intervention for Atopaxar.

PAR1_Signaling_Pathway cluster_platelet Platelet Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_protein Gq / G12/13 PAR1->G_protein Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation

Atopaxar's inhibition of the PAR-1 signaling pathway.

Phase II Clinical Trial Program: LANCELOT

The efficacy and safety of Atopaxar were primarily evaluated in two multicenter, randomized, double-blind, placebo-controlled Phase II trials: LANCELOT-ACS and LANCELOT-CAD.

Experimental Workflow

The general workflow for these clinical trials is depicted below.

LANCELOT_Workflow Patient_Screening Patient Screening (ACS or High-Risk CAD) Randomization Randomization (1:1:1:1) Patient_Screening->Randomization Placebo Placebo Randomization->Placebo Atopaxar_50 Atopaxar 50mg Randomization->Atopaxar_50 Atopaxar_100 Atopaxar 100mg Randomization->Atopaxar_100 Atopaxar_200 Atopaxar 200mg Randomization->Atopaxar_200 Treatment_Period Treatment Period (12 weeks for ACS, 24 weeks for CAD) Placebo->Treatment_Period Atopaxar_50->Treatment_Period Atopaxar_100->Treatment_Period Atopaxar_200->Treatment_Period Follow_up Follow-up (4 weeks) Treatment_Period->Follow_up Endpoint_Analysis Endpoint Analysis (Efficacy & Safety) Follow_up->Endpoint_Analysis

General experimental workflow of the LANCELOT trials.

Efficacy Data: Atopaxar vs. Placebo

The following tables summarize the key efficacy findings from the LANCELOT-ACS and LANCELOT-CAD trials.

LANCELOT-ACS Trial: Efficacy Outcomes[3]
OutcomePlacebo (n=138)Atopaxar 50mg (n=144)Atopaxar 100mg (n=157)Atopaxar 200mg (n=148)Combined Atopaxar (n=449)P-value (Combined vs. Placebo)
CV Death, MI, or Stroke 5.63%4.2%1.9%3.8%3.25%0.20
CV Death, MI, Stroke, or Recurrent Ischemia 7.75%8.03%--8.03%0.93
Holter-detected Ischemia at 48 hours ----Reduced (RR 0.67)0.02
LANCELOT-CAD Trial: Efficacy Outcomes[4]
OutcomePlacebo (n=175)Atopaxar 50mg (n=180)Atopaxar 100mg (n=185)Atopaxar 200mg (n=180)Combined Atopaxar (n=545)P-value (Combined vs. Placebo)
Major Adverse Cardiovascular Events (MACE) 4.5%1.1%3.2%3.3%2.6%0.20

Safety Data: Atopaxar vs. Placebo

Bleeding events were the primary safety endpoint in the LANCELOT trials.

LANCELOT-ACS Trial: Bleeding Outcomes[3]
Bleeding Event (CURE Criteria)Placebo (n=138)Atopaxar 50mg (n=144)Atopaxar 100mg (n=157)Atopaxar 200mg (n=148)Combined Atopaxar (n=449)P-value (Combined vs. Placebo)
Major Bleeding 0%0.7%3.2%1.4%1.8%0.12
Major or Minor Bleeding 2.17%0.7%5.7%2.0%3.08%0.63
LANCELOT-CAD Trial: Bleeding Outcomes[4]
Bleeding EventPlacebo (n=175)Atopaxar 50mg (n=180)Atopaxar 100mg (n=185)Atopaxar 200mg (n=180)Combined Atopaxar (n=545)P-value (Combined vs. Placebo)
CURE Major or Minor Bleeding 0.6%3.9%1.7%5.9%3.9%0.03
TIMI Major or Minor Bleeding 6.8%9.9%8.1%12.9%10.3%0.17

Comparison with Vorapaxar (A PAR-1 Antagonist Alternative)

Vorapaxar is another PAR-1 antagonist that has undergone extensive clinical evaluation. The following table provides a high-level comparison of Phase II/III findings for Vorapaxar in a similar patient population.

FeatureAtopaxar (Phase II)Vorapaxar (Phase II/III - TRACER Trial)[3]
Patient Population ACS and high-risk CADAcute Coronary Syndromes (NSTE-ACS)
Primary Efficacy Endpoint Numerically fewer MACE, not statistically significant.[4] Significant reduction in Holter-detected ischemia in ACS.[5]No significant reduction in the primary composite endpoint (CV death, MI, stroke, recurrent ischemia with rehospitalization, or urgent coronary revascularization).
Key Safety Finding Increased minor bleeding, particularly in CAD patients.[4] Numerically higher major bleeding in ACS, not statistically significant.[5]Significantly increased risk of major bleeding, including intracranial hemorrhage.

Experimental Protocols

Study Design

Both the LANCELOT-ACS and LANCELOT-CAD trials were multicenter, randomized, double-blind, placebo-controlled studies.[4]

  • LANCELOT-ACS: 603 patients with non-ST-elevation ACS were randomized within 72 hours of symptom onset to receive placebo or one of three daily doses of atopaxar (50 mg, 100 mg, or 200 mg) following a 400 mg loading dose, for 12 weeks.[5]

  • LANCELOT-CAD: 720 patients with stable CAD were randomized to placebo or one of three daily doses of atopaxar (50 mg, 100 mg, or 200 mg) for 24 weeks.[4]

Key Experimental Methodologies
  • Bleeding Endpoint Adjudication: Bleeding events were classified according to the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) criteria.

    • CURE Major Bleeding: Defined as disabling bleeding or bleeding requiring the transfusion of at least two units of blood.

    • TIMI Major Bleeding: Defined as intracranial hemorrhage or a decrease in hemoglobin of >5 g/dL.

  • Holter Monitoring for Ischemia: Continuous 12-lead ECG monitoring was used to detect transient myocardial ischemia. An ischemic event was typically defined as a transient ST-segment depression of ≥0.1 mV lasting for at least one minute. In the LANCELOT-ACS trial, this monitoring was performed for 48 hours post-randomization.[5]

  • Platelet Aggregation Assay: The degree of platelet inhibition was assessed using light transmission aggregometry. Platelet-rich plasma was stimulated with a PAR-1 agonist, thrombin receptor-activating peptide (TRAP), to measure the extent of platelet aggregation.

Conclusion

The Phase II clinical trials of this compound demonstrated a significant inhibition of platelet aggregation and a reduction in early ischemia on Holter monitoring in patients with ACS.[5] While there was a numerical trend towards a reduction in major adverse cardiovascular events, this did not reach statistical significance in these relatively small trials.[5][4]

The primary safety concern was an increase in bleeding events, particularly minor bleeding in the CAD population.[4] In the ACS population, there was a numerical increase in major bleeding that was not statistically significant.[5] Dose-dependent increases in liver transaminases and QTc interval were also observed.[5][4]

Compared to Vorapaxar, which showed a significant increase in major bleeding in its larger Phase III trial, the safety profile of Atopaxar in Phase II appeared potentially more manageable, though a definitive comparison would require larger head-to-head trials.[3] The efficacy signal of Atopaxar, particularly the reduction in ischemia, was a promising finding. However, the lack of a statistically significant reduction in hard clinical endpoints and the observed safety signals have likely contributed to the challenges in its further clinical development. These Phase II results underscore the delicate balance between achieving anti-thrombotic efficacy and managing bleeding risk with PAR-1 antagonists.

References

Atopaxar Hydrochloride: A Comparative Analysis of the LANCELOT Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for Atopaxar hydrochloride, focusing on the Phase II LANCELOT (Lessons from ANtagonizing the CELlular effects Of Thrombin) studies. Atopaxar is an orally active, selective, and reversible antagonist of the protease-activated receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2] This document summarizes the available quantitative data, details the experimental protocols, and compares the findings for Atopaxar with another major PAR-1 inhibitor, Vorapaxar, to offer valuable insights for researchers and professionals in the field of antithrombotic drug development.

Mechanism of Action: Targeting Thrombin-Mediated Platelet Aggregation

Thrombin is the most potent activator of platelets and plays a crucial role in the formation of arterial thrombosis following the rupture of an atherosclerotic plaque.[3] this compound interferes with thrombin-mediated platelet effects by reversibly binding to the PAR-1 receptor.[4][5] This inhibition of PAR-1 signaling prevents platelet activation and aggregation, a key process in the pathophysiology of acute coronary syndromes (ACS) and other atherothrombotic diseases.[2][3]

cluster_platelet Platelet thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 Activates g_protein G-Protein Signaling par1->g_protein Initiates platelet_activation Platelet Activation & Aggregation g_protein->platelet_activation atopaxar Atopaxar atopaxar->par1 Inhibits

Caption: Mechanism of action of Atopaxar in inhibiting platelet activation.

The LANCELOT Clinical Trial Program: An Overview

The LANCELOT program consisted of two parallel, randomized, double-blind, placebo-controlled Phase II trials designed to evaluate the safety and efficacy of Atopaxar in different patient populations with coronary artery disease (CAD).

  • LANCELOT-ACS: This trial enrolled 603 patients with non-ST-elevation acute coronary syndrome (NSTE-ACS).[4][6]

  • LANCELOT-CAD: This trial included 720 patients with high-risk, stable CAD.[4][5]

Experimental Protocols

The methodologies for the LANCELOT trials are detailed below to provide a clear understanding of the study designs.

LANCELOT-ACS Trial Protocol:

  • Objective: To assess the safety and tolerability of Atopaxar in patients recently hospitalized for NSTE-ACS.[7]

  • Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction (NSTEMI).[6]

  • Treatment Arms: Patients were randomized to receive placebo or one of three daily doses of Atopaxar (50 mg, 100 mg, or 200 mg) for 12 weeks. All patients receiving Atopaxar were given a 400 mg loading dose.[4][6]

  • Background Therapy: Nearly all patients received standard antiplatelet therapy, including aspirin, and a majority were also on clopidogrel or ticlopidine.[6]

  • Primary Endpoint: The primary safety endpoint was the incidence of CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) major or minor bleeding.[4]

  • Secondary Endpoints: Efficacy was evaluated through the composite of cardiovascular death, myocardial infarction, stroke, or recurrent ischemia, as well as Holter-detected ischemia.[7]

LANCELOT-CAD Trial Protocol:

  • Objective: To evaluate the safety and tolerability of prolonged Atopaxar therapy in patients with stable CAD.[5]

  • Patient Population: 720 patients with a qualifying history of high-risk, stable CAD.[4][5]

  • Treatment Arms: Patients were randomized to placebo or one of three daily doses of Atopaxar (50 mg, 100 mg, or 200 mg) for 24 weeks.[4][5]

  • Primary Endpoint: The key safety endpoint was bleeding, as defined by both the CURE and TIMI (Thrombolysis in Myocardial Infarction) classifications.[5]

  • Secondary Endpoints: Secondary objectives included assessing platelet aggregation and the incidence of major adverse cardiac events (MACE).[5]

cluster_lancelot LANCELOT Trial Workflow patient_population Patient Population (ACS or Stable CAD) randomization Randomization patient_population->randomization placebo Placebo randomization->placebo atopaxar_50 Atopaxar 50mg randomization->atopaxar_50 atopaxar_100 Atopaxar 100mg randomization->atopaxar_100 atopaxar_200 Atopaxar 200mg randomization->atopaxar_200 treatment_period Treatment Period (12 or 24 weeks) placebo->treatment_period atopaxar_50->treatment_period atopaxar_100->treatment_period atopaxar_200->treatment_period endpoint_analysis Endpoint Analysis (Safety & Efficacy) treatment_period->endpoint_analysis

Caption: Simplified workflow of the LANCELOT clinical trials.

Quantitative Data Summary: LANCELOT Trial Results

The following tables summarize the key quantitative outcomes from the LANCELOT-ACS and LANCELOT-CAD trials.

Table 1: Bleeding Events in the LANCELOT-ACS Trial (12 Weeks)

Bleeding EndpointPlacebo (n=142)Atopaxar 50mg (n=156)Atopaxar 100mg (n=157)Atopaxar 200mg (n=148)Combined Atopaxar (n=461)p-value (Dose-Trend)
CURE Major or Minor Bleeding 2.2%1.3%5.8%2.1%3.1%0.80
CURE Major Bleeding 0%0.7%3.2%1.4%1.8%0.28
CURE Minor Bleeding 2.2%0.7%2.6%0.7%1.3%0.81

Data sourced from multiple reports on the LANCELOT-ACS trial.[4][6][8]

Table 2: Bleeding Events in the LANCELOT-CAD Trial (24 Weeks)

Bleeding EndpointPlacebo (n=177)Atopaxar 50mg (n=180)Atopaxar 100mg (n=177)Atopaxar 200mg (n=186)Combined Atopaxar (n=543)p-value (Dose-Trend)
Overall CURE Bleeding 0.6%3.9%1.7%5.9%3.9%0.01
Any TIMI Bleeding 6.8%9.9%8.1%12.9%10.3%0.07

Data sourced from the LANCELOT-CAD trial publication.[5]

Table 3: Efficacy and Other Safety Findings from the LANCELOT Trials

FindingLANCELOT-ACSLANCELOT-CAD
Holter-Detected Ischemia (at 48h) 34% reduction in combined Atopaxar group (p=0.02)[4][7]Not a primary endpoint
Major Adverse Cardiac Events (MACE) Numerically lower in the combined Atopaxar group (3.25% vs. 5.63% for placebo, p=0.20), but not statistically significant.[7]Numerically, but not statistically, fewer ischemic events.[4]
Liver Transaminase Elevation Transient, dose-dependent increases observed with higher doses.[4][8]Transient elevations observed in higher-dose groups.[5]
QTc Prolongation Dose-dependent prolongation observed with higher doses.[4][8]Dose-dependent prolongation without apparent complications.[5]

Comparative Analysis: Atopaxar vs. Vorapaxar

To provide context for the LANCELOT trial results, it is useful to compare Atopaxar with Vorapaxar, another PAR-1 antagonist that has undergone extensive clinical investigation.

FeatureAtopaxarVorapaxar
Receptor Binding ReversibleReversible
Clinical Development Status Phase II trials completedApproved by the FDA for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.
Key Efficacy Finding Reduction in Holter-detected ischemia in ACS patients.[4][7]Significant reduction in the composite endpoint of cardiovascular death, MI, or stroke in large Phase III trials (TRA 2°P-TIMI 50).
Major Bleeding Risk In LANCELOT-ACS, no significant increase in major bleeding was observed.[4] In LANCELOT-CAD, there was no difference in major bleeding, but an increase in minor bleeding.[5]Associated with a significantly increased risk of moderate or severe bleeding, including intracranial hemorrhage, in Phase III trials.
Adverse Events of Note Dose-dependent liver enzyme elevation and QTc prolongation.[4][5]Increased risk of bleeding.

Conclusion and Future Directions

The LANCELOT Phase II trials demonstrated that Atopaxar effectively inhibits platelet aggregation and shows potential for reducing ischemic events, particularly early ischemia in ACS patients, without a significant increase in major bleeding.[4][7] However, the trials also highlighted dose-dependent increases in liver transaminases and QTc prolongation as potential safety concerns.[4][5]

While the efficacy signals were promising, the trials were not powered to definitively assess clinical outcomes.[9] Larger, Phase III trials would be necessary to establish the clinical efficacy and long-term safety of Atopaxar.[7] The comparison with Vorapaxar underscores the therapeutic challenge of balancing antithrombotic efficacy with bleeding risk in the development of PAR-1 inhibitors. The findings from the LANCELOT trials provide a valuable foundation for future research in this class of antiplatelet agents.

References

A Comparative Guide to the Safety and Tolerability Profile of Atopaxar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of atopaxar hydrochloride, a reversible protease-activated receptor-1 (PAR-1) antagonist, with another major drug in its class, vorapaxar. The information is compiled from data reported in key clinical trials to assist in the evaluation of these antiplatelet agents.

This compound: An Overview

Atopaxar (E5555) is an orally active, selective, and reversible antagonist of the PAR-1 receptor, a key mediator of thrombin-induced platelet aggregation.[1] By inhibiting this pathway, atopaxar reduces the risk of thrombotic cardiovascular events.[2] Its safety and efficacy have been primarily evaluated in the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effect of Thrombin) clinical trial program, which includes studies in patients with stable coronary artery disease (LANCELOT-CAD) and acute coronary syndrome (LANCELOT-ACS).[3][4]

Comparative Safety and Tolerability Profile

The following tables summarize the key safety and tolerability findings for this compound from the LANCELOT-CAD and LANCELOT-ACS trials, alongside comparative data for vorapaxar from the TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome) and TRA 2°P-TIMI 50 (Trial to Assess the Effects of Vorapaxar in Preventing Heart Attack and Stroke in Patients With Atherosclerosis-Thrombolysis In Myocardial Infarction 50) trials.

Bleeding Events

Bleeding is a primary safety concern for all antiplatelet agents. The tables below detail the incidence of bleeding events according to established criteria.

Table 1: Bleeding Events in the LANCELOT-CAD Trial (24 weeks) [5]

Bleeding Endpoint (CURE Criteria)Placebo (n=177)Atopaxar 50 mg (n=182)Atopaxar 100 mg (n=174)Atopaxar 200 mg (n=187)
Any Bleeding0.6%3.9%1.7%5.9%
Major Bleeding0%0.5%0.6%0.5%
Minor Bleeding0.6%3.3%1.1%5.3%

Table 2: Bleeding Events in the LANCELOT-ACS Trial (12 weeks) [4]

Bleeding Endpoint (CURE Criteria)Placebo (n=142)Atopaxar 50 mg (n=156)Atopaxar 100 mg (n=157)Atopaxar 200 mg (n=148)
Major or Minor Bleeding2.17%1.3%5.8%2.1%
Major Bleeding0%1.3%2.5%1.4%

Table 3: Bleeding Events with Vorapaxar in the TRACER Trial (Median follow-up 502 days) [6]

Bleeding Endpoint (GUSTO Criteria)Placebo (n=6471)Vorapaxar 2.5 mg (n=6473)
Moderate or Severe Bleeding5.2%7.2%
Intracranial Hemorrhage0.2%1.1%

Table 4: Bleeding Events with Vorapaxar in the TRA 2°P-TIMI 50 Trial (Median follow-up 2.5 years) [7]

Bleeding Endpoint (GUSTO Criteria)PlaceboVorapaxar 2.5 mg
Moderate or Severe Bleeding2.5%4.2%
Intracranial Hemorrhage0.5%1.0%
Non-Bleeding Adverse Events

Table 5: Non-Bleeding Adverse Events of Interest with Atopaxar in the LANCELOT-ACS Trial [4]

Adverse EventPlacebo (n=142)Atopaxar 50 mg (n=156)Atopaxar 100 mg (n=157)Atopaxar 200 mg (n=148)
Any Adverse Event68.1%66.0%69.4%66.2%
Gastrointestinal Disorders5.8%5.8%7.6%6.1%
Alanine Aminotransferase ≥3x ULN2.5%2.2%2.2%5.5%

Table 6: Common Non-Bleeding Adverse Events Associated with Vorapaxar [1]

Adverse Event
Anemia
Depression
Rashes, skin eruptions
Double vision

Experimental Protocols

LANCELOT-ACS Trial (NCT00548587)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.[4]

  • Patient Population: 603 patients with non-ST-elevation acute coronary syndrome (NSTE-ACS).[8]

  • Inclusion Criteria: Patients aged 18-80 years hospitalized with NSTE-ACS, with symptom onset within 72 hours.[4]

  • Exclusion Criteria: High risk of bleeding, severe anemia, thrombocytopenia, history of intracranial pathology, planned major surgery, and severe renal or hepatic impairment.[9]

  • Treatment Arms: Patients were randomized 1:1:1:1 to receive:[4]

    • Placebo

    • Atopaxar 400 mg loading dose, then 50 mg daily

    • Atopaxar 400 mg loading dose, then 100 mg daily

    • Atopaxar 400 mg loading dose, then 200 mg daily

  • Duration: 12 weeks of treatment with a 4-week follow-up period.[9]

  • Primary Endpoint: The primary safety endpoint was the incidence of CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) major or minor bleeding.[4]

LANCELOT-CAD Trial (NCT00312052)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.[5]

  • Patient Population: 720 patients with high-risk, stable coronary artery disease.[8]

  • Inclusion Criteria: Patients aged 45-80 years with a history of high-risk CAD.[3]

  • Treatment Arms: Patients were randomized to receive:[5]

    • Placebo

    • Atopaxar 50 mg daily

    • Atopaxar 100 mg daily

    • Atopaxar 200 mg daily

  • Duration: 24 weeks of treatment with a 4-week follow-up period.[5]

  • Primary Endpoint: The key safety endpoints were bleeding events according to CURE and TIMI (Thrombolysis in Myocardial Infarction) classifications.[5]

Visualizations

PAR-1 Signaling Pathway

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation Contributes to PKC->Platelet_Activation Leads to Atopaxar Atopaxar Atopaxar->PAR1 Reversibly Inhibits

Caption: Simplified PAR-1 signaling cascade leading to platelet activation and its inhibition by Atopaxar.

LANCELOT-ACS Clinical Trial Workflow

LANCELOT_ACS_Workflow Screening Patient Screening (NSTE-ACS) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Atopaxar50 Atopaxar 400mg LD + 50mg Daily Randomization->Atopaxar50 Atopaxar100 Atopaxar 400mg LD + 100mg Daily Randomization->Atopaxar100 Atopaxar200 Atopaxar 400mg LD + 200mg Daily Randomization->Atopaxar200 Treatment 12-Week Treatment Period Placebo->Treatment Atopaxar50->Treatment Atopaxar100->Treatment Atopaxar200->Treatment FollowUp 4-Week Follow-Up Treatment->FollowUp Endpoint Primary Endpoint Assessment (CURE Bleeding) FollowUp->Endpoint

Caption: Workflow of the LANCELOT-ACS clinical trial from patient screening to endpoint assessment.

References

Atopaxar's Receptor Selectivity: A Comparative Analysis for PAR-1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atopaxar (E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2][3] Its development as an antiplatelet agent has highlighted the therapeutic potential of targeting PAR-1 to mitigate atherothrombotic events.[2][4] This guide provides a comparative analysis of Atopaxar's selectivity for PAR-1 over other members of the PAR family, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Receptor Activity

The selectivity of a drug is a critical determinant of its therapeutic window and safety profile. For Atopaxar, high selectivity for PAR-1 is essential to inhibit pathological thrombosis while minimizing off-target effects that could arise from interactions with other PARs, such as PAR-2, PAR-3, and PAR-4, which are involved in diverse physiological processes including inflammation and coagulation.

Experimental data on the direct comparative inhibitory activity of Atopaxar across all four PARs is limited in publicly available literature. However, existing studies provide strong evidence for its high selectivity for PAR-1, particularly over PAR-4.

ReceptorLigand/ActivatorAssay TypeAtopaxar ActivityReference
PAR-1 haTRAP (high-affinity thrombin receptor activating peptide)Radioligand Binding AssayIC50: 0.019 µM Product Data Sheet
PAR-2 --Data not available-
PAR-3 --Data not available-
PAR-4 PAR-4 activating peptide (PAR-4ap)Platelet Aggregation AssayNo inhibition up to 20 µM Product Data Sheet

IC50: Half-maximal inhibitory concentration.

The data clearly demonstrates a significant therapeutic window between the potent inhibition of PAR-1 and the lack of activity at PAR-4, indicating a high degree of selectivity. While quantitative data for PAR-2 and PAR-3 are not available, the pronounced selectivity for PAR-1 over PAR-4 suggests a favorable selectivity profile for Atopaxar.

Experimental Protocols

The determination of receptor selectivity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to characterizing PAR-1 antagonists like Atopaxar.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the concentration of Atopaxar required to inhibit the binding of a radiolabeled ligand to PAR-1.

Methodology:

  • Membrane Preparation: Human platelet membranes or membranes from cells overexpressing human PAR-1 are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled PAR-1 agonist, such as [³H]-haTRAP, is incubated with the membrane preparation in the presence of varying concentrations of Atopaxar.

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Platelet Aggregation Assay

This functional assay assesses the ability of a compound to inhibit platelet activation and aggregation in response to a specific agonist.

Objective: To evaluate the inhibitory effect of Atopaxar on platelet aggregation induced by PAR-1 and PAR-4 agonists.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood by centrifugation.

  • Incubation: PRP is pre-incubated with various concentrations of Atopaxar or vehicle control.

  • Agonist Addition: Platelet aggregation is initiated by adding a specific agonist, such as thrombin, a PAR-1 activating peptide (e.g., SFLLRN), or a PAR-4 activating peptide (e.g., AYPGKF).

  • Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.

  • Data Analysis: The inhibitory effect of Atopaxar is determined by comparing the extent of aggregation in the presence of the compound to the control. The concentration that produces 50% inhibition (IC50) can be calculated.

Calcium Mobilization Assay

This assay measures the intracellular calcium release that occurs upon G-protein coupled receptor (GPCR) activation, providing a functional readout of receptor antagonism.

Objective: To determine the ability of Atopaxar to block PAR-1 mediated increases in intracellular calcium.

Methodology:

  • Cell Culture and Loading: Cells expressing PAR-1 (e.g., human endothelial cells or a recombinant cell line) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of Atopaxar.

  • Agonist Stimulation: A PAR-1 agonist (e.g., thrombin or SFLLRN) is added to the cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The inhibitory potency of Atopaxar is determined by quantifying the reduction in the agonist-induced calcium signal.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Atopaxar Atopaxar Atopaxar->PAR1_inactive Inhibition PAR1_active PAR-1 (Active) Tethered Ligand Exposed PAR1_inactive->PAR1_active Activation Gq Gq PAR1_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca_release->Platelet_Activation PKC->Platelet_Activation Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay Binding_Result Determine IC50/Ki for PAR-1 Binding_Assay->Binding_Result Comparison Compare Potency Across PARs Binding_Result->Comparison Platelet_Agg Platelet Aggregation Assay Functional_Result Determine IC50/EC50 for PAR-1, -2, -3, -4 Platelet_Agg->Functional_Result Ca_Mobilization Calcium Mobilization Assay Ca_Mobilization->Functional_Result Functional_Result->Comparison Selectivity Determine Receptor Selectivity Profile Comparison->Selectivity

References

Atopaxar Hydrochloride: A Comparative Analysis of its Discontinuation in Antiplatelet Therapy Development

Author: BenchChem Technical Support Team. Date: November 2025

The development of the antiplatelet agent Atopaxar hydrochloride was halted primarily due to safety concerns, specifically dose-dependent QTc prolongation and transient elevations in liver transaminases, observed during Phase II clinical trials. This guide provides a comparative analysis of Atopaxar against an alternative Protease-Activated Receptor-1 (PAR-1) antagonist, Vorapaxar, and established P2Y12 receptor antagonists, Prasugrel and Ticagrelor, supported by experimental data from key clinical trials.

Executive Summary

This compound, a reversible PAR-1 antagonist, showed promise in inhibiting thrombin-mediated platelet aggregation. However, its clinical development was terminated due to an unfavorable risk-benefit profile. This guide delves into the quantitative data from the LANCELOT clinical trial program for Atopaxar and contrasts it with data from pivotal trials of Vorapaxar (TRA 2°P-TIMI 50), Prasugrel (TRITON-TIMI 38), and Ticagrelor (PLATO). The comparison focuses on key safety parameters, including cardiac and hepatic adverse events, as well as bleeding risks and efficacy endpoints.

Comparative Analysis of Safety and Efficacy

The decision to discontinue the development of Atopaxar was driven by safety signals that emerged in the LANCELOT trials. A direct comparison with other antiplatelet agents highlights these concerns.

Table 1: Key Safety and Efficacy Data of Atopaxar and Comparator Antiplatelet Agents
ParameterAtopaxar (LANCELOT-ACS)Vorapaxar (TRA 2°P-TIMI 50)Prasugrel (TRITON-TIMI 38)Ticagrelor (PLATO)
Mechanism of Action PAR-1 Antagonist (Reversible)PAR-1 Antagonist (Reversible)P2Y12 Antagonist (Irreversible)P2Y12 Antagonist (Reversible)
Primary Efficacy Endpoint Numerically fewer ischemic events (not statistically significant)[1]↓ CV death, MI, or stroke (7.9% vs. 9.5% placebo)↓ CV death, nonfatal MI, or nonfatal stroke (9.9% vs. 12.1% clopidogrel)[2]↓ CV death, MI, or stroke (9.8% vs. 11.7% clopidogrel)[3]
Major Bleeding Numerically higher, not statistically significant (CURE major bleeding: 1.8% vs. 0% placebo)[4][5]Increased GUSTO moderate/severe bleeding (3.7% vs. 2.4% placebo)Increased TIMI major bleeding (non-CABG) (2.4% vs. 1.8% clopidogrel)[2]No significant increase in PLATO major bleeding (11.6% vs. 11.2% clopidogrel)[6]
QTc Prolongation Dose-dependent increase (Mean QTc: 410.9ms [50mg], 414.4ms [100mg], 417.8ms [200mg] vs. 409.4ms [placebo])[4]Not reported as a significant concernNot reported as a significant concernNot reported as a significant concern
Liver Transaminase Elevation (≥3x ULN) Dose-dependent increase (ALT: 2.2% [50/100mg], 5.5% [200mg] vs. 2.5% [placebo])[4][7]ALT >5x ULN: 1% vs. 1.4% placebo[8]Not reported as a significant concernNot reported as a significant concern

Experimental Protocols

The data presented is derived from the following key clinical trials.

LANCELOT-ACS Trial (Atopaxar)
  • Objective: To evaluate the safety and tolerability of Atopaxar in patients with acute coronary syndromes (ACS).[5]

  • Methodology: A phase II, randomized, double-blind, placebo-controlled trial involving 603 patients with non-ST-elevation ACS.[5] Patients were randomized to receive one of three daily doses of Atopaxar (50 mg, 100 mg, or 200 mg) or a placebo, in addition to standard antiplatelet therapy. The primary safety endpoint was the incidence of CURE major or minor bleeding.[4][5]

TRA 2°P-TIMI 50 Trial (Vorapaxar)
  • Objective: To evaluate the efficacy and safety of Vorapaxar in preventing thrombotic cardiovascular events in patients with a history of atherosclerosis.

  • Methodology: A multinational, randomized, double-blind, placebo-controlled trial of 26,449 patients with a history of myocardial infarction, ischemic stroke, or peripheral arterial disease.[9] Patients were randomized to receive Vorapaxar (2.5 mg daily) or a placebo in addition to standard medical care. The primary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, or stroke.[10]

TRITON-TIMI 38 Trial (Prasugrel)
  • Objective: To compare the efficacy and safety of Prasugrel versus Clopidogrel in patients with ACS undergoing percutaneous coronary intervention (PCI).

  • Methodology: A randomized, double-blind, double-dummy trial of 13,608 patients with moderate-to-high-risk ACS scheduled for PCI.[2] Patients were randomized to receive either Prasugrel (60 mg loading dose, 10 mg daily maintenance) or Clopidogrel (300 mg loading dose, 75 mg daily maintenance). The primary efficacy endpoint was the composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[2]

PLATO Trial (Ticagrelor)
  • Objective: To evaluate the safety and efficacy of Ticagrelor compared with Clopidogrel in patients with ACS.

  • Methodology: A randomized, double-blind, parallel-group trial of 18,624 patients hospitalized for ACS with or without ST-segment elevation.[3] Patients were randomized to receive either Ticagrelor (180 mg loading dose, 90 mg twice daily maintenance) or Clopidogrel (300-600 mg loading dose, 75 mg daily maintenance).[3] The primary efficacy endpoint was the composite of death from vascular causes, myocardial infarction, or stroke.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the mechanisms of action for PAR-1 and P2Y12 antagonists.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation Atopaxar Atopaxar / Vorapaxar Atopaxar->PAR1 Inhibits

Caption: PAR-1 Antagonist Signaling Pathway.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi P2Y12->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition of activation P2Y12_Antagonist Prasugrel / Ticagrelor P2Y12_Antagonist->P2Y12 Inhibits

Caption: P2Y12 Antagonist Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow of the LANCELOT clinical trials.

LANCELOT_Trial_Workflow Start Patient Screening (ACS or High-Risk CAD) Inclusion Inclusion Criteria Met Start->Inclusion Exclusion Exclusion Criteria Met Start->Exclusion Randomization Randomization Inclusion->Randomization Placebo Placebo + Standard of Care Randomization->Placebo Atopaxar_50 Atopaxar 50mg + Standard of Care Randomization->Atopaxar_50 Atopaxar_100 Atopaxar 100mg + Standard of Care Randomization->Atopaxar_100 Atopaxar_200 Atopaxar 200mg + Standard of Care Randomization->Atopaxar_200 Treatment Treatment Period (12-24 weeks) Placebo->Treatment Atopaxar_50->Treatment Atopaxar_100->Treatment Atopaxar_200->Treatment FollowUp Follow-up Period Treatment->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint

Caption: LANCELOT Trial Experimental Workflow.

Conclusion

The discontinuation of this compound development underscores the critical importance of a favorable safety profile in the development of new antiplatelet therapies. While demonstrating a mechanism of action with therapeutic potential, the observed dose-dependent QTc prolongation and elevations in liver enzymes raised significant safety concerns that outweighed the modest and not statistically significant efficacy benefits seen in Phase II trials. In contrast, Vorapaxar, another PAR-1 antagonist, successfully navigated clinical development to gain regulatory approval, albeit with a recognized increased bleeding risk. The P2Y12 antagonists, Prasugrel and Ticagrelor, have established themselves as potent antiplatelet agents with superior efficacy to Clopidogrel, though they also carry an increased risk of bleeding. This comparative analysis provides researchers and drug development professionals with a clear perspective on the challenges and considerations in the development of novel antiplatelet agents.

References

Safety Operating Guide

Essential Guide to the Disposal of Atopaxar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical guidance for the proper disposal of Atopaxar Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and are intended to ensure the safe and compliant disposal of this compound.

Core Disposal and Safety Information

According to the Safety Data Sheet (SDS) for the closely related Atopaxar hydrobromide, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has been assigned a health, fire, and reactivity rating of 0 by both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS), indicating a low level of hazard.[1]

Disposal Procedures

Adherence to local, state, and federal regulations is paramount for the disposal of any chemical waste. The following steps provide a general guideline based on the available safety information:

  • Small Quantities : For smaller quantities, disposal with household waste may be permissible.[1] However, it is crucial to consult and comply with your institution's specific policies and local regulations before proceeding.

  • Large Quantities : Disposal of large quantities must be conducted in accordance with official regulations.[1] Do not dispose of large amounts of this compound with general laboratory or household waste.

  • Uncleaned Packaging : Any packaging that has come into contact with this compound should be disposed of according to official regulations.[1] Ensure packaging is fully empty before disposal.

  • Accidental Spills : In the event of a spill, the material should be picked up mechanically.[1] No special personal protective equipment is specified as required for handling small spills.[1]

Environmental Precautions

Atopaxar is classified as "Water hazard class 1 (Self-assessment): slightly hazardous for water".[1] To prevent environmental contamination:

  • Do not allow the undiluted product or large quantities to enter sewers, surface water, or ground water.[1]

Emergency Procedures

In case of accidental exposure, the following first-aid measures are recommended:

  • General : No special measures are required for minor exposures.[1]

  • Inhalation : If inhaled, move to an area with fresh air. Consult a doctor if you experience any complaints.[1]

  • Skin Contact : The product is generally not irritating to the skin.[1]

  • Eye Contact : If the compound comes into contact with the eyes, rinse the opened eye for several minutes under running water.[1]

  • Swallowing : If swallowed and symptoms persist, consult a doctor.[1]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Handling Protocol for Atopaxar Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of Atopaxar Hydrochloride in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental work.

Hazard Assessment

This compound is an orally active, selective, and reversible antagonist for the thrombin receptor protease-activated receptor-1 (PAR-1) and has been investigated for the treatment of coronary artery disease and acute coronary syndrome.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound was not retrieved, an SDS for Atopaxar hydrobromide indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4] However, it is crucial to note that a comprehensive chemical safety assessment has not been conducted for Atopaxar hydrobromide.[4] As a general principle, all research chemicals should be handled with caution, assuming they may pose unknown hazards.[4]

Hazard Classification (Atopaxar hydrobromide)
GHS Classification Not classified[4]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[4]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[4]
Signal Word None[4]
Hazard Statements None[4]
Personal Protective Equipment (PPE)

Given the lack of comprehensive hazard data for this compound, a conservative approach to PPE is recommended. The following table outlines the minimum PPE requirements.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent skin contact. The glove material should be impermeable and resistant to the product.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[4] However, a NIOSH-approved respirator (e.g., N95) is recommended when handling larger quantities or if there is a risk of generating dust.To prevent inhalation of airborne particles.
Handling Procedures

Adherence to standard laboratory procedures for handling potent compounds is essential to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood or a powder containment hood. For sterile compounding, a Containment Primary Engineering Control (C-PEC) within a Containment Secondary Engineering Control (C-SEC) is advised.[5]

  • Weighing: Use a balance with a draft shield or conduct weighing operations within a ventilated enclosure.

Operational Plan:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Aliquoting: Carefully weigh the required amount of this compound within a fume hood or other ventilated enclosure. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.

  • Dissolving: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing. Cap and vortex or sonicate as needed to ensure complete dissolution.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves, goggles, lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[5]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: If swallowed, seek immediate medical attention.[4]

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed container for hazardous waste disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decontaminate 5. Decontaminate Surfaces dissolve->decontaminate dispose 6. Dispose of Waste decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atopaxar Hydrochloride
Reactant of Route 2
Atopaxar Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.